molecular formula C11H9NO3 B1602815 2-Methoxyquinoline-3-carboxylic acid CAS No. 70659-29-9

2-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1602815
CAS No.: 70659-29-9
M. Wt: 203.19 g/mol
InChI Key: SWFGCMGJIYVJFX-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-3-carboxylic acid (CAS 70659-29-9) is a high-purity quinoline-based compound supplied for advanced research and development applications. With a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol, this solid serves as a versatile building block in medicinal chemistry and drug discovery . Quinoline derivatives are extensively investigated for their potent biological activities, and this carboxylic acid is a crucial synthetic intermediate for generating a diverse array of novel quinoline derivatives . Research in this area has demonstrated that such compounds can exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antioxidant properties . Furthermore, its structural framework makes it a valuable candidate for molecular docking analysis to study interactions with biological targets like bacterial DNA gyrase, aiding in the rational design of new therapeutic agents . Researchers utilize this scaffold in the synthesis of compounds for screening in various fields, including anti-infective and anticancer research. Store this product sealed in a dry environment at room temperature . This product is intended for research purposes only and is not classified as a medicinal product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFGCMGJIYVJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600000
Record name 2-Methoxyquinoline-3-carboxylic acid
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70659-29-9
Record name 2-Methoxyquinoline-3-carboxylic acid
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Record name 2-methoxyquinoline-3-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a core structural motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of a methoxy group at the 2-position and a carboxylic acid at the 3-position imparts unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This technical guide provides a detailed exploration of the synthetic routes to this compound, with a focus on a practical and efficient multi-step synthesis. The methodologies are presented with in-depth explanations of the underlying chemical principles and experimental protocols to enable successful replication and adaptation in a research setting.

Primary Synthetic Strategy: A Three-Step Approach

The most direct and widely applicable synthesis of this compound proceeds through a three-step sequence starting from readily available acetanilides. This strategy involves:

  • Vilsmeier-Haack Formylation: Synthesis of a 2-chloroquinoline-3-carbaldehyde intermediate.

  • Nucleophilic Aromatic Substitution: Introduction of the methoxy group at the 2-position.

  • Oxidation: Conversion of the aldehyde functionality to the final carboxylic acid.

This approach offers a high degree of control over the substitution pattern and generally provides good overall yields.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this synthesis, an acetanilide is treated with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile in the formylation and subsequent cyclization to the quinoline ring system.

Reaction Mechanism:

The mechanism involves the initial reaction of DMF with POCl₃ to form the electrophilic Vilsmeier reagent. The acetanilide then attacks the Vilsmeier reagent, leading to formylation of the aromatic ring. Subsequent intramolecular cyclization, dehydration, and chlorination afford the 2-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde

  • Materials:

    • Acetanilide

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Sodium bicarbonate solution (saturated)

    • Appropriate solvent for extraction (e.g., dichloromethane or ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form exothermically.

    • Once the addition is complete, add the acetanilide portion-wise to the reaction mixture.

    • After the addition of the acetanilide, heat the reaction mixture, typically at a temperature range of 60-80°C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The solid product, 2-chloroquinoline-3-carbaldehyde, will precipitate out. Collect the solid by filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Vilsmeier_Haack Acetanilide Acetanilide Intermediate Formylated Intermediate Acetanilide->Intermediate Formylation & Cyclization Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Intermediate Product 2-Chloroquinoline-3-carbaldehyde Intermediate->Product Dehydration & Chlorination

Caption: Nucleophilic aromatic substitution for methoxy group introduction.

Step 3: Oxidation of 2-Methoxyquinoline-3-carbaldehyde to this compound

The final step involves the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A mild and efficient method utilizes silver nitrate in the presence of a base. Other common oxidizing agents for aldehydes include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, or milder reagents like Oxone. [2] Reaction Mechanism (using Silver Nitrate):

In the presence of a base, silver oxide (Ag₂O) is formed in situ, which is a mild oxidizing agent. The aldehyde is oxidized to the corresponding carboxylate salt, and silver(I) is reduced to elemental silver. Acidic workup then protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol: Oxidation to this compound

  • Materials:

    • 2-Methoxyquinoline-3-carbaldehyde

    • Silver nitrate (AgNO₃)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol (EtOH) and Water

    • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Procedure:

    • Suspend 2-methoxyquinoline-3-carbaldehyde in a mixture of ethanol and water.

    • Add a solution of silver nitrate in water to the suspension.

    • Add a solution of sodium hydroxide dropwise with vigorous stirring. A black precipitate of silver oxide may form.

    • Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

    • Filter the reaction mixture to remove the silver salts.

    • Acidify the filtrate with dilute hydrochloric acid to a pH of 2-3.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry.

    • The product can be recrystallized from a suitable solvent if further purification is required.

Oxidation Step Workflow

Oxidation_Workflow Aldehyde 2-Methoxyquinoline-3-carbaldehyde Carboxylate Carboxylate Salt Aldehyde->Carboxylate Oxidation Oxidant Oxidizing Agent (e.g., AgNO₃/NaOH) Oxidant->Carboxylate Product This compound Carboxylate->Product Protonation Acidification Acidic Workup (e.g., HCl) Acidification->Product

Caption: Oxidation of the aldehyde to the carboxylic acid.

Alternative Synthetic Routes

While the three-step synthesis from acetanilides is a robust method, other classical named reactions for quinoline synthesis can be considered, although they may be less direct for obtaining the desired 2-methoxy substitution pattern.

Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. [3][4][5]This method typically yields 4-hydroxyquinoline-3-carboxylic acid derivatives. To obtain the target molecule via this route, a starting material such as 2-methoxyaniline would be required. The resulting 4-hydroxyquinoline would then need to be converted to a 2-chloroquinoline, followed by methoxylation, or a more complex series of functional group interconversions.

Camps Cyclization

The Camps cyclization is the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a mixture of 2- and 4-hydroxyquinolines. [6][7]Similar to the Gould-Jacobs reaction, this would necessitate a starting material that leads to a hydroxyquinoline intermediate, which would then require further modification to introduce the methoxy group at the 2-position.

Data Summary

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Vilsmeier-HaackAcetanilidePOCl₃, DMF2-Chloroquinoline-3-carbaldehyde70-90
2SNAr2-Chloroquinoline-3-carbaldehydeKOH, MeOH2-Methoxyquinoline-3-carbaldehyde80-95
3Oxidation2-Methoxyquinoline-3-carbaldehydeAgNO₃, NaOHThis compound75-90

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, three-step sequence commencing with the Vilsmeier-Haack reaction of an appropriate acetanilide. This approach provides a high level of regiochemical control and delivers the target molecule in good overall yield. The key transformations—formylation/cyclization, nucleophilic aromatic substitution, and oxidation—are all well-established and reliable reactions in organic synthesis. Understanding the mechanistic underpinnings of each step is crucial for optimizing reaction conditions and troubleshooting potential issues. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the synthesis of this valuable heterocyclic compound for applications in drug discovery and development.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2510. Available at: [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2510. Available at: [Link]

  • Lundgren, R. J. (2008). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Available at: [Link]

  • Google Patents. (2018). Method for producing substituted anthranilic acid derivatives. (US9969717B2).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (Application Note AN056). Available at: [Link]

  • Cambridge University Press. (n.d.). Camps Quinoline Synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available at: [Link]

  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Available at: [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(18), 4251. Available at: [Link]

  • ResearchGate. (2021). Camps Reaction and Related Cyclizations. Available at: [Link]

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8993. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

Sources

"2-Methoxyquinoline-3-carboxylic acid solubility"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Characterization of 2-Methoxyquinoline-3-carboxylic Acid for Drug Development Applications

Executive Summary

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, aqueous solubility is a critical determinant of a compound's behavior, influencing everything from oral bioavailability and formulation design to the reliability of in-vitro screening data.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility of this compound. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility for this specific molecule, offers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and provides context for interpreting the resulting data. By adopting the methodologies outlined herein, research teams can generate robust, reliable solubility data to de-risk development programs and make informed decisions in the progression of novel chemical entities.

Molecular Profile: this compound

A foundational understanding of the molecular structure is essential to predict and interpret its solubility behavior.

  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₁H₉NO₃[1]

    • Molecular Weight: 203.19 g/mol [2]

  • Key Functional Groups & Their Influence:

    • Quinoline Ring: A bicyclic aromatic system containing a nitrogen atom. The nitrogen atom is weakly basic, capable of being protonated in acidic conditions. The aromatic nature contributes to the molecule's hydrophobicity.

    • Carboxylic Acid (-COOH): An acidic functional group that will be deprotonated to its carboxylate form (-COO⁻) in neutral to basic conditions. The formation of this ion greatly enhances aqueous solubility.

    • Methoxy Group (-OCH₃): An electron-donating group that can influence the electronic properties of the quinoline ring and adds a degree of polarity, though it is generally considered to have a modest impact on solubility compared to the ionizable groups.

The presence of both an acidic and a basic functional group makes this compound an amphoteric substance, whose net charge and therefore solubility will be highly dependent on the pH of the surrounding medium.[3][4][5]

Table 1: Predicted Physicochemical Properties of Related Structures

Property Value (for Quinoline-3-carboxylic acid) Significance for Solubility
XLogP3 1.7 Indicates moderate lipophilicity.[6]
Hydrogen Bond Donors 1 (from -COOH) Can donate a hydrogen bond to water.[6]

| Hydrogen Bond Acceptors | 3 (from N, =O, -O-) | Can accept hydrogen bonds from water.[6] |

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In drug discovery, "solubility" is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic. Understanding the difference is crucial for applying the right measurement at the right stage of development.[7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid (usually crystalline) form under specific conditions (e.g., temperature, pH).[8][9] It is the gold-standard measurement, critical for late-stage development and formulation, but is low-throughput.[7] The most common method for its determination is the Shake-Flask method.[10]

  • Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a supersaturated solution. It is typically determined by adding a concentrated stock solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.[7][11][12] This method is high-throughput and is invaluable in early discovery for screening large numbers of compounds, where it helps identify candidates that may precipitate in biological assays.[11]

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility T_Start Excess Solid Compound T_Equilibrate Equilibrate (e.g., 24-72h shaking) T_Start->T_Equilibrate T_Solvent Aqueous Buffer T_Solvent->T_Equilibrate T_Separate Separate Solid (Filter / Centrifuge) T_Equilibrate->T_Separate T_Quantify Quantify Supernatant (e.g., HPLC-UV) T_Separate->T_Quantify T_Result Equilibrium Solubility (Sₑ) T_Quantify->T_Result K_Start High Conc. DMSO Stock K_Mix Add Stock to Buffer K_Start->K_Mix K_Solvent Aqueous Buffer K_Solvent->K_Mix K_Incubate Incubate (e.g., 1-2h) K_Mix->K_Incubate K_Detect Detect Precipitation (Turbidimetry) K_Incubate->K_Detect K_Result Precipitation Point (Sₖ) K_Detect->K_Result

Figure 1: Conceptual workflow comparison of Thermodynamic and Kinetic solubility assays.

Causality of Solubility: Factors Governing Dissolution

The solubility of this compound is dictated by an interplay of its intrinsic properties and the external environment.

  • The Dominant Role of pH: As an amphoteric molecule, its solubility profile will exhibit a characteristic "U" shape.

    • Low pH (e.g., pH 1-2): The carboxylic acid group is protonated (-COOH) and neutral, while the quinoline nitrogen is protonated (-NH⁺), making the molecule a positively charged cation. Solubility is generally high.

    • Mid-range pH (Isoelectric Point): At a specific pH, the molecule will exist predominantly as a neutral zwitterion. At this point, intermolecular interactions can increase, leading to minimal aqueous solubility.

    • High pH (e.g., pH > 7): The carboxylic acid is deprotonated and anionic (-COO⁻), while the quinoline nitrogen is neutral. This negatively charged species is highly polar and thus very soluble in water.[13]

G Low_pH Low pH (e.g., < 3) Cationic Form HIGH SOLUBILITY Mid_pH Isoelectric Point (pI) Zwitterionic/Neutral Form LOWEST SOLUBILITY Low_pH->Mid_pH + OH⁻ High_pH High pH (e.g., > 6) Anionic Form HIGH SOLUBILITY Mid_pH->High_pH + OH⁻

Figure 2: Relationship between pH and the ionization state of the molecule.
  • Solvent Polarity: Beyond water, solubility in organic solvents is key for synthesis and purification.[14]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be a good solvent due to its ability to form hydrogen bonds with both the carboxylic acid and methoxy groups.[3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Should readily dissolve the compound, as these are excellent solvents for a wide range of organic molecules.[15]

    • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the molecule's polar functional groups.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][5][15] This can be leveraged during purification (recrystallization) but must be controlled during experimental measurements.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing the necessary controls and steps to ensure data integrity.

Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive standard.

Objective: To determine the maximum equilibrium concentration of this compound in a specific aqueous buffer.

Methodology:

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the pH is accurately measured and recorded.

    • Weigh approximately 2-5 mg of the solid compound into a glass vial. The key is to ensure an excess of solid material remains after equilibrium is reached.

  • Equilibration:

    • Add a precise volume (e.g., 1 mL) of the prepared buffer to the vial.

    • Seal the vial securely.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Causality: Agitation is critical to maximize the surface area of the solid exposed to the solvent, facilitating the achievement of equilibrium.

    • Equilibrate for a minimum of 24 hours. A self-validating step is to measure the concentration at 24h and 48h; if the values are consistent, equilibrium has been reached.[10]

  • Sample Processing:

    • After equilibration, allow the vials to rest for 30 minutes for undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the remaining solid using either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.45 µm PVDF).

    • Causality: This separation is the most critical step to avoid contaminating the final sample with undissolved particulates, which would artificially inflate the measured solubility.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the compound dissolved in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

    • Dilute the filtered supernatant into the analysis solvent to fall within the linear range of the calibration curve.

    • Analyze the samples and standards by a suitable analytical method, typically HPLC-UV.

    • Calculate the original concentration in the buffer, accounting for the dilution factor. The result is reported in µg/mL or µM.

G Start 1. Add Excess Solid to Buffer in Vial Equilibrate 2. Shake at Const. Temp (24-48 hours) Start->Equilibrate Settle 3. Settle Undissolved Solid Equilibrate->Settle Separate 4. Filter or Centrifuge Supernatant Settle->Separate Dilute 5. Dilute Supernatant for Analysis Separate->Dilute Analyze 6. Quantify by HPLC-UV vs. Calibration Curve Dilute->Analyze Result Thermodynamic Solubility Analyze->Result

Figure 3: Step-by-step workflow for the Shake-Flask Thermodynamic Solubility assay.
Protocol 4.2: Kinetic Solubility Determination (Turbidimetric Method)

This protocol is a high-throughput method suitable for early-stage screening.

Objective: To determine the concentration at which this compound precipitates from a supersaturated aqueous solution.

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.[7][12]

    • Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the microplate wells (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final top concentration of 100 µM).

    • Causality: The rapid addition of the DMSO solution into the aqueous buffer creates a transiently supersaturated solution. The final DMSO concentration should be kept low (<5%, ideally 1-2%) to minimize its co-solvent effect.

  • Incubation and Detection:

    • Mix the plate briefly on a plate shaker.

    • Incubate at a controlled temperature (e.g., 25°C) for 1.5 to 2 hours.[12]

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background (buffer + DMSO only).

    • This can be determined by visual inspection of the data or by setting a threshold (e.g., 3x the standard deviation of the negative controls).

Data Presentation and Interpretation

Robust data generation must be paired with clear presentation and insightful interpretation.

Table 2: Example Data Summary for this compound

Assay Type Condition Solubility (µg/mL) Solubility (µM) Classification
Thermodynamic pH 2.0 Phosphate Buffer Hypothetical: 450 Hypothetical: 2214 Soluble
Thermodynamic pH 7.4 PBS Hypothetical: 15 Hypothetical: 74 Sparingly Soluble
Thermodynamic pH 9.0 Borate Buffer Hypothetical: >1000 Hypothetical: >4921 Highly Soluble

| Kinetic | pH 7.4 PBS | Hypothetical: 45 | Hypothetical: 221 | - |

Interpretation: The hypothetical data above would suggest that this compound exhibits classic pH-dependent solubility. Its low solubility at physiological pH 7.4 could pose a challenge for oral absorption and may necessitate formulation strategies such as salt formation or the use of solubilizing excipients. The higher kinetic solubility compared to thermodynamic solubility is a common observation and reflects the energy barrier to nucleation from a supersaturated state.

Conclusion

The solubility of this compound is not a single value but a complex property that is critically dependent on environmental factors, most notably pH. A systematic and rigorous evaluation, employing both high-throughput kinetic assays in early discovery and definitive thermodynamic methods during lead optimization, is essential. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can generate high-quality, reliable data. This enables a proactive approach to addressing potential biopharmaceutical challenges, ultimately facilitating the efficient and successful development of new quinoline-based therapeutic agents.

References

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Google Patents. (1937). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.
  • Anti-Cancer Agents in Medicinal Chemistry. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Benchchem. (n.d.). 3-Methoxyquinoline-7-carboxylic Acid.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
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The Pharmacological Versatility of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to a vast chemical space with a wide spectrum of biological activities. Among its many derivatives, quinoline carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antibacterial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biological activities of quinoline carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of compounds. We will delve into the core mechanisms of action, provide field-proven experimental protocols for their evaluation, and synthesize key structure-activity relationships to guide future drug design efforts.

The Quinoline Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The fundamental structure of quinoline, a weak tertiary base, allows for both electrophilic and nucleophilic substitution reactions, making it a versatile template for synthetic chemists.[1] The addition of a carboxylic acid group introduces a critical pharmacophore that can participate in key interactions with biological targets, such as chelation with metal ions, which is hypothesized to be a potential molecular mechanism for their pharmacological activities.[2] The position of the carboxylic acid group on the quinoline ring, along with other substitutions, profoundly influences the compound's biological profile. This guide will explore the activities associated with various positional isomers, including quinoline-2-, quinoline-3-, and quinoline-4-carboxylic acids.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanisms of Anticancer Action
  • Inhibition of Sirtuin 3 (SIRT3): Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a key mitochondrial deacetylase implicated in leukemia.[3] Inhibition of SIRT3 by these compounds leads to G0/G1 phase cell cycle arrest and cellular differentiation in leukemic cell lines.[3]

  • Induction of Apoptosis: Quinoline-2-carboxylic acid aryl esters have been shown to induce apoptosis and block the cell cycle in prostate cancer cell lines (PC3).[4]

  • Growth Inhibition and Selective Cytotoxicity: Various quinoline carboxylic acids, including quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid, have shown remarkable growth inhibition capacities against cancer cell lines such as mammary (MCF7) and cervical (HeLa) cancer cells.[2][5] Notably, some derivatives exhibit selective cytotoxicity towards cancer cells over non-cancerous cells, a crucial attribute for minimizing off-target effects.[6]

Experimental Protocol: Assessing In Vitro Anticancer Activity

A robust and reproducible assessment of anticancer activity is paramount in preclinical drug development. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [2]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116, PANC1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline carboxylic acid derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The SRB assay is chosen for its reliability, sensitivity, and its basis in measuring total cellular protein, which provides a stable endpoint that is less prone to interference from metabolic changes in the cells compared to assays like the MTT assay. The use of a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.

Antibacterial Activity: Combating Bacterial Resistance

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics.[7] Research into novel quinoline carboxylic acids continues to be a promising avenue for overcoming the challenge of antimicrobial resistance.[8]

Mechanism of Antibacterial Action

The primary mechanism of action for many quinolone antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline carboxylic acid derivatives disrupt critical cellular processes, leading to bacterial cell death.[7]

Spectrum of Activity

Newer quinoline carboxylic acid derivatives exhibit potent activity against a broad spectrum of bacteria, including enteric Gram-negative bacteria and Pseudomonas aeruginosa.[7] They are also active against Gram-positive bacteria.[7] Some synthesized derivatives of quinoline-2-carboxylic acid have shown strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species.[9]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and quantitative technique for MIC determination.

Protocol: Broth Microdilution Assay for MIC Determination [10]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline carboxylic acid derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Self-Validating System: The inclusion of standardized bacterial strains (e.g., ATCC strains), a positive control antibiotic with a known MIC, and appropriate growth and sterility controls ensures the validity and reproducibility of the assay.

Antiviral Activity: A Broad-Spectrum Approach

Quinoline carboxylic acids have also demonstrated promising antiviral activity against a range of viruses.[11]

Mechanism of Antiviral Action

A key mechanism underlying the antiviral activity of some 4-quinoline carboxylic acids is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[12][13] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[11] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis, thereby inhibiting viral replication.[13][14] This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[11]

Spectrum of Activity

Quinoline carboxylic acid derivatives have shown activity against various viruses, including vesicular stomatitis virus (VSV) and influenza A virus (WSN).[12][13] Their broad-spectrum potential makes them attractive candidates for further development as antiviral therapeutics.[11]

Experimental Protocol: Viral Replication Assay

A common method to assess antiviral activity is to measure the inhibition of viral replication in cell culture, often by quantifying the reduction in viral yield or viral-induced cytopathic effect (CPE).

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and grow to confluency.

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the quinoline carboxylic acid derivative for a defined period. Then, infect the cells with a known amount of virus (e.g., 100 plaque-forming units).

  • Overlay and Incubation: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. Incubate until plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Rationale for Protocol Choice: The plaque reduction assay is a gold-standard method for quantifying infectious virus particles. It provides a direct measure of the inhibition of viral replication and spread.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and quinoline carboxylic acids have shown potential as anti-inflammatory agents.[9][15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[15] NF-κB is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs.[15] Additionally, some quinoline-related carboxylic acids have shown anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[5]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to screen for anti-inflammatory activity. Activated macrophages produce nitric oxide (NO), a key inflammatory mediator.

Protocol: Griess Assay for Nitric Oxide Quantification [2]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Treatment: Pre-treat the cells with different concentrations of the quinoline carboxylic acid derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Diagram: Proposed Mechanism of NF-κB Inhibition by Quinoline Carboxylic Acids

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB->IkB Degradation Quinoline_CA Quinoline Carboxylic Acid Quinoline_CA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acid derivatives.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research on quinoline carboxylic acids has led to the elucidation of key structure-activity relationships (SAR) that can guide the design of more potent and selective compounds.

  • Position of the Carboxylic Acid: The position of the carboxylic acid group is crucial for activity. For example, in antiviral 4-quinoline carboxylic acids, a free carboxylic acid is essential for activity.[13]

  • Substitutions on the Quinoline Ring: Substitutions at various positions of the quinoline ring can significantly impact potency and selectivity. For instance, a hydrophobic moiety at the C(2) position is necessary for the antiviral activity of certain 4-quinoline carboxylic acids.[13]

  • Hybridization: Hybridizing the quinoline scaffold with other pharmacophores is a promising strategy to enhance biological activity and overcome drug resistance.[1]

The future of quinoline carboxylic acid research lies in the rational design of novel derivatives with improved pharmacological profiles. This includes optimizing potency, selectivity, and pharmacokinetic properties. The application of computational modeling and machine learning can aid in the prediction of biological activities and guide synthetic efforts.[16]

Conclusion

Quinoline carboxylic acids represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antibacterial, antiviral, and anti-inflammatory agents underscores their potential for addressing significant unmet medical needs. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in their quest to develop the next generation of quinoline-based therapeutics. Through a continued, multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational sciences, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Al-Ostath, A. I., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 28(15), 5804. [Link]

  • Al-Ostath, A. I., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846465. [Link]

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2-Methoxyquinoline-3-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the foundational structure of numerous natural products and synthetic compounds with significant pharmacological activities. Its versatile nature has made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[1] The inherent biological activity of the quinoline ring system, coupled with the vast possibilities for chemical modification, allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide focuses on a specific, yet underexplored, derivative: 2-Methoxyquinoline-3-carboxylic acid . We will delve into its synthetic accessibility, and more importantly, its potential research applications as a versatile scaffold in modern drug discovery, drawing insights from the established activities of its structural analogues.

Synthetic Pathways and Chemical Properties

While dedicated synthetic routes for this compound are not extensively documented in publicly available literature, a plausible and efficient synthesis can be extrapolated from established methods for analogous quinoline-3-carboxylic acids. A highly probable route involves the oxidation of the corresponding 2-methoxyquinoline-3-carbaldehyde.

Proposed Synthetic Protocol: Oxidation of 2-Methoxyquinoline-3-carbaldehyde

This two-step process begins with the Vilsmeier-Haack reaction on a suitable acetanilide precursor to generate the aldehyde, followed by a mild oxidation to yield the desired carboxylic acid.

Step 1: Synthesis of 2-Methoxyquinoline-3-carbaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3, 2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Addition of Acetanilide: Add the appropriate N-acetylated aniline precursor (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude 2-chloroquinoline-3-carbaldehyde will precipitate.

  • Methoxylation: The crude 2-chloro derivative can be treated with sodium methoxide in methanol under reflux to yield 2-methoxyquinoline-3-carbaldehyde.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the 2-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as a mixture of acetone and water.

  • Oxidation: Add a solution of potassium permanganate (KMnO4, 2-3 equivalents) dropwise at room temperature. The reaction progress can be monitored by the disappearance of the purple color.

  • Quenching and Work-up: Once the reaction is complete, quench the excess KMnO4 with a saturated solution of sodium sulfite. Filter the manganese dioxide precipitate.

  • Isolation: Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the this compound. The solid product can be collected by filtration, washed with cold water, and dried.

Potential Research Application 1: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a pleiotropic kinase involved in cell growth, proliferation, and survival.[3]

Scientific Rationale: Targeting Protein Kinase CK2

Protein kinase CK2 is often found to be overexpressed in a wide range of human cancers. Its anti-apoptotic function makes cancer cells more resistant to traditional therapies. Therefore, inhibitors of CK2 are being actively investigated as potential anticancer agents. The quinoline-3-carboxylic acid scaffold provides a rigid framework that can be functionalized to interact with the ATP-binding pocket of CK2. The 2-methoxy group of the title compound can be hypothesized to form specific hydrogen bonds or hydrophobic interactions within the kinase domain, potentially leading to potent and selective inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following protocol outlines a typical in vitro assay to evaluate the inhibitory activity of this compound against protein kinase CK2.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound mix Mix compound, enzyme, and substrate prep_compound->mix prep_enzyme Prepare CK2 enzyme solution prep_enzyme->mix prep_substrate Prepare substrate solution (e.g., specific peptide) prep_substrate->mix prep_atp Prepare ATP solution initiate Initiate reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop reaction incubate->stop_reaction detect_phos Detect substrate phosphorylation (e.g., luminescence, fluorescence) stop_reaction->detect_phos plot_data Plot % inhibition vs. compound concentration detect_phos->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Data Interpretation

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter to determine the potency of the compound. A lower IC50 value indicates a more potent inhibitor.

Compound Target Kinase Reported IC50 (µM)
Derivative of 2-aminoquinoline-3-carboxylic acidCK20.65 - 18.2[3]
This compound (Hypothetical) CK2 To be determined

Potential Research Application 2: Antiproliferative and Anticancer Activity

The quinoline-3-carboxylic acid scaffold has been explored for its antiproliferative effects against various cancer cell lines.[4][5] The mechanism of action can be multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Scientific Rationale: Targeting Cancer Cell Proliferation

The acidic microenvironment of tumors presents a unique opportunity for targeted drug delivery. The carboxylic acid moiety of this compound can influence its cellular uptake and distribution, potentially leading to selective accumulation in cancer cells.[4] Furthermore, the quinoline core can intercalate with DNA or interact with various enzymes crucial for cancer cell survival.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Potential Research Application 3: Antimicrobial Drug Discovery

Quinoline-based compounds have a long history as effective antimicrobial agents. The core structure is present in several antimalarial drugs and fluoroquinolone antibiotics. A related compound, 3-Methoxyquinoline-7-carboxylic acid, has been investigated for its inhibitory effects on bacterial DNA gyrase.[6]

Scientific Rationale: Targeting Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-validated target for antibacterial drugs. The planar quinoline ring can intercalate into the DNA, while the carboxylic acid and other substituents can interact with the enzyme, leading to the stabilization of the DNA-gyrase complex and subsequent inhibition of bacterial growth.

Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Bacterial Strain Standard Antibiotic MIC (µg/mL) This compound (Hypothetical)
S. aureusCiprofloxacin0.25 - 1To be determined
E. coliCiprofloxacin0.008 - 0.03To be determined

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of its structural analogues, this compound warrants investigation as a potential inhibitor of protein kinases, an antiproliferative agent for cancer therapy, and a novel antibacterial compound. The synthetic accessibility of this molecule, coupled with the vast potential for further chemical modifications at various positions of the quinoline ring, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

  • Mousa, E. F., & Mohammed, I. K. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.
  • Lappin, G. R. (1948). 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. U.S. Patent No. 2,082,358. Washington, DC: U.S.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Kumar, R., Mittal, R. K., & Singh, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1853-1863.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846433.
  • Mittal, R. K., Kumar, R., & Singh, P. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 18(5), 481-490.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
  • Mittal, R. K., Kumar, R., & Singh, P. (2022). General scaffold of the 3-Carboxy quinoline compounds.
  • Abdel-Ghani, T. M., El-Sayed, W. M., & El-Sayed, W. M. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6539.
  • Kumar, S., & Bawa, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21376.
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Navigating the Unseen: A Technical Guide to the Safe Handling and Disposition of 2-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety

In the landscape of pharmaceutical research and organic synthesis, novel chemical entities are the lifeblood of innovation. 2-Methoxyquinoline-3-carboxylic acid, a substituted quinoline carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry, likely explored for its biological activities.[1] As with any new or sparsely documented compound, a robust understanding of its safe handling, storage, and disposal is not merely a procedural formality but a cornerstone of responsible research. This guide, compiled from established safety principles for analogous structures and authoritative chemical safety literature, provides a comprehensive framework for mitigating risks associated with the handling of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from data on structurally related quinoline carboxylic acids to foster a culture of proactive safety.

Section 1: Hazard Identification and Risk Assessment - An Analog-Based Approach

Given the limited specific toxicological data for this compound, a conservative approach based on the known hazards of its structural relatives, such as quinoline-3-carboxylic acid and other substituted quinolines, is essential.

1.1 Anticipated Health Hazards:

  • Skin and Eye Irritation: Quinoline-3-carboxylic acid is known to cause skin and serious eye irritation.[2][3] It is therefore prudent to assume that this compound will exhibit similar properties. Direct contact with the solid or solutions should be avoided.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[3] Handling should be conducted in a manner that minimizes the generation of airborne particulates.

  • Potential for Systemic Toxicity: Some quinoline derivatives have been shown to be toxic. For instance, 3-Methylquinoxaline-2-carboxylic acid is reported to be toxic to liver cells.[4] Furthermore, computational studies on 2-aryl-quinoline-4-carboxylic acid derivatives suggest a potential for hepatotoxicity.[5] While these are different molecules, the shared quinoline core warrants a high degree of caution regarding potential organ toxicity with prolonged or repeated exposure.

  • Harmful if Swallowed: Based on the general toxicity profile of quinoline derivatives, ingestion of this compound may be harmful.[6]

1.2 Physicochemical Hazards:

  • Reactivity: While specific reactivity data for this compound is not available, general knowledge of aromatic carboxylic acids suggests they can undergo reactions typical of this functional group.[7] The quinoline ring system can be stable, but reactions involving strong acids, bases, or high temperatures should be carefully evaluated.[2][8] The carboxylic acid group is deactivating towards electrophilic aromatic substitution.[7]

  • Thermal Decomposition: Similar to other aromatic carboxylic acids, heating this compound, especially above its melting point, may lead to decomposition, potentially releasing carbon oxides and nitrogen oxides. 6-methoxyquinoline-4-carboxylic acid, a related compound, decomposes at 280°C.[9]

Hazard Classification (Anticipated)Basis for Classification
Skin IrritantAnalogy with quinoline-3-carboxylic acid[2][3]
Eye IrritantAnalogy with quinoline-3-carboxylic acid[2][3]
Respiratory IrritantAnalogy with quinoline-3-carboxylic acid[3]
Acute Oral Toxicity (Harmful)General toxicity of quinoline derivatives[6]
Potential for Organ ToxicityAnalogy with other quinoline derivatives[4][5]

Section 2: Prudent Practices for Safe Handling and Storage

A proactive and informed approach to handling is paramount. The following protocols are designed to create a self-validating system of safety.

2.1 Personal Protective Equipment (PPE) - The First Line of Defense:

A comprehensive PPE strategy is non-negotiable.[10]

  • Hand Protection: Nitrile or neoprene gloves are mandatory to prevent skin contact. Inspect gloves for any signs of degradation or punctures before use.[10]

  • Eye Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with airborne powder.[10]

  • Body Protection: A laboratory coat must be worn to protect skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[10]

  • Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator should be used to prevent inhalation of dust particles. When working with solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.[10]

2.2 Engineering Controls - Mitigating Exposure at the Source:

  • Chemical Fume Hood: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[2]

2.3 Storage and Segregation:

  • Container: Store in a tightly closed, clearly labeled container.[6]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[2]

Section 3: Experimental Workflow - A Step-by-Step Protocol

The following workflow provides a structured approach to handling this compound, from receipt to disposal.

3.1 Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, appropriate gloves, and chemical splash goggles.[10]

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[10]

3.2 Handling and Experimental Procedures:

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to avoid contamination of balances.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[10] If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

  • Reactions: Maintain a safe distance from reactions and use appropriate shielding if necessary. Avoid direct contact with the substance at all times.[10]

3.3 Cleanup and Decontamination:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[10]

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Section 4: Disposal - A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[10]

  • Disposal Guidelines: Aromatic carboxylic acids and their derivatives should be disposed of in accordance with local, state, and federal regulations.[11] Do not dispose of down the drain or in general waste. The waste may be incinerated in a licensed facility.

Visualizing the Workflow: A Graphviz Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Prep_PPE Don PPE (Gloves, Goggles, Lab Coat) Prep_WorkArea Prepare Fume Hood Handling_Weigh Weigh Solid in Hood Prep_WorkArea->Handling_Weigh Handling_Dissolve Dissolve Slowly Handling_Weigh->Handling_Dissolve Handling_React Conduct Reaction Handling_Dissolve->Handling_React Cleanup_Decon Decontaminate Glassware & Surfaces Handling_React->Cleanup_Decon Disposal_Waste Segregate Hazardous Waste Cleanup_Decon->Disposal_Waste Cleanup_Spill Manage Spills Cleanup_Spill->Disposal_Waste Disposal_Protocol Follow Institutional Protocols Disposal_Waste->Disposal_Protocol

Caption: Safe handling workflow for this compound.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Conclusion: A Dynamic Approach to Safety

The principles outlined in this guide provide a robust framework for the safe handling of this compound. However, it is imperative that researchers remain vigilant and continuously seek out new information as it becomes available. A dynamic approach to safety, rooted in a thorough understanding of potential hazards and a commitment to best practices, is the most effective way to ensure a safe and productive research environment.

References

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid.
  • Cayman Chemical. (n.d.). 3-Methylquinoxaline-2-carboxylic Acid (CAS 74003-63-7).
  • Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Cayman Chemical. (2024). 3-Methylquinoxaline-2-carboxylic Acid Safety Data Sheet.
  • Fisher Scientific. (n.d.). Quinoline-3-carboxylic acid Safety Data Sheet.
  • ResearchGate. (2021). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues.
  • PubChem. (2024). 6-Methoxy-2-propylquinoline-3-carboxylic acid.
  • PubChem. (n.d.). Quinoline-3-carboxylic acid.
  • MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
  • Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.
  • Nature. (2024). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons.
  • ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: quinoline.
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  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
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An Investigator's Guide to the Mechanism of Action of 2-Methoxyquinoline-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Within this class, 2-Methoxyquinoline-3-carboxylic acid represents a molecule of significant interest, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for investigating the pharmacological effects of this compound. Drawing upon the known activities of structurally related quinoline carboxylic acids, we postulate potential biological targets and signaling pathways. More importantly, we furnish detailed, field-proven experimental protocols to systematically test these hypotheses, enabling researchers to uncover the definitive mechanism of action of this compound. This document is intended to serve as a practical and authoritative resource for scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Quinoline Carboxylic Acid Landscape and a Molecule of Interest

Quinoline carboxylic acids have emerged as a versatile class of compounds with a diverse range of therapeutic applications. Derivatives of this core structure have been reported to possess antiproliferative, anti-inflammatory, and antimicrobial properties.[1][2] The biological activity of these molecules is often attributed to their ability to interact with specific intracellular targets, thereby modulating key signaling pathways.

While extensive research has been conducted on various substituted quinoline carboxylic acids, the specific molecule, this compound, remains an area of untapped research potential. Its structural features, including the methoxy group at the 2-position and the carboxylic acid at the 3-position, suggest the potential for unique biological interactions. This guide provides a structured approach to systematically unravel its mechanism of action.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the established activities of structurally analogous compounds, we can formulate several plausible hypotheses for the mechanism of action of this compound. The following sections explore these potential targets and pathways, providing the scientific rationale for their consideration.

Inhibition of Cellular Kinases

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2.[3][4] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold can act as a scaffold for ATP-competitive inhibitors.

Hypothesis: this compound may act as an inhibitor of one or more protein kinases, leading to the disruption of downstream signaling pathways.

Modulation of Epigenetic Regulators

Recent studies have highlighted the role of quinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly SIRT3.[5][6] These enzymes play a critical role in regulating gene expression through the modification of histone proteins.

Hypothesis: this compound may function as an inhibitor of HDACs or SIRTs, leading to alterations in the cellular epigenome and subsequent changes in gene expression.

Antimicrobial Activity through DNA Gyrase Inhibition

Certain quinoline derivatives have demonstrated antimicrobial effects by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[7] The planar quinoline ring system is capable of intercalating into DNA or binding to the enzyme's active site.

Hypothesis: this compound may exhibit antimicrobial properties by inhibiting bacterial DNA gyrase.

Experimental Validation: A Step-by-Step Investigative Workflow

To systematically test the aforementioned hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to provide a clear and reproducible methodology for elucidating the mechanism of action of this compound.

Initial Cellular Viability and Proliferation Assays

The first step in characterizing the biological activity of a compound is to assess its effect on cell viability and proliferation. This provides a quantitative measure of its potency and therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Causality behind Experimental Choice: The MTT assay is a robust and widely accepted method for assessing metabolic activity, which is a proxy for cell viability. The use of a panel of cell lines can reveal potential cell-type-specific effects.

Target Engagement and Enzymatic Assays

Once a cellular effect is established, the next logical step is to determine if the compound directly interacts with its hypothesized molecular targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase (e.g., CK2).

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Kinase Reaction: Incubate the mixture at the optimal temperature for the kinase to allow the phosphorylation reaction to proceed.

  • Signal Detection: Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value for inhibition.

Self-Validating System: This in vitro assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein, thus providing direct evidence of target engagement.

Experimental Protocol: HDAC/SIRT Inhibition Assay

  • Assay Principle: Employ a fluorometric assay kit that uses a fluorogenic substrate for the target HDAC or SIRT enzyme.

  • Enzyme Reaction: Incubate the recombinant human HDAC or SIRT enzyme with the fluorogenic substrate in the presence of varying concentrations of this compound.

  • Fluorescence Measurement: After the incubation period, measure the fluorescence intensity using a microplate reader. The fluorescence signal is directly proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Authoritative Grounding: The use of recombinant human enzymes ensures that the observed inhibition is specific to the intended target and not an artifact of a complex cellular environment.

Downstream Signaling Pathway Analysis

To confirm that target engagement leads to the expected downstream cellular effects, it is essential to analyze the relevant signaling pathways.

Experimental Protocol: Western Blotting for Phospho-protein Analysis

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the downstream target proteins (e.g., phospho-Akt, total Akt for a kinase pathway).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Expertise and Experience: The choice of antibodies and the duration of compound treatment are critical for observing meaningful changes in signaling pathways. Preliminary time-course and dose-response experiments are recommended.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Cellular Viability (IC50) of this compound in Various Cell Lines

Cell Line IC50 (µM)
MCF-7 Value
K562 Value

| HCT116 | Value |

Table 2: In Vitro Enzymatic Inhibition (IC50) of this compound

Target Enzyme IC50 (µM)
Protein Kinase CK2 Value
HDAC1 Value

| SIRT3 | Value |

Visualizing the Investigative Workflow

To provide a clear overview of the proposed research plan, the following diagrams illustrate the logical flow of the investigation.

Investigative_Workflow cluster_0 Hypothesis Generation cluster_1 Initial Screening cluster_2 Target Validation cluster_3 Mechanism Confirmation H1 Kinase Inhibition A1 Cellular Viability Assays (e.g., MTT) H1->A1 H2 Epigenetic Modulation H2->A1 H3 Antimicrobial Activity B2 Bacterial Growth Inhibition H3->B2 B1 In Vitro Enzymatic Assays (Kinase, HDAC, SIRT) A1->B1 If cytotoxic C1 Western Blotting for Downstream Signaling B1->C1 If active C2 DNA Gyrase Activity Assay B2->C2 If active

Caption: A logical workflow for investigating the mechanism of action.

Signaling_Pathway_Hypothesis Compound 2-Methoxyquinoline- 3-carboxylic acid Kinase Protein Kinase (e.g., CK2) Compound->Kinase Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->pSubstrate CellularResponse Cellular Response (e.g., Apoptosis) pSubstrate->CellularResponse

Caption: A hypothesized signaling pathway involving kinase inhibition.

Conclusion

While the definitive mechanism of action of this compound is yet to be established, this technical guide provides a robust and scientifically-grounded framework for its investigation. By systematically applying the outlined experimental protocols, researchers can effectively test the leading hypotheses and uncover the molecular intricacies of this promising compound. The insights gained from such studies will be invaluable for its potential development as a novel therapeutic agent.

References

  • Chen, Y. et al. (2014). The role of sirtuin 3 in cancer. Frontiers in Oncology, 4, 28. [Link]

  • Zhang, Y. et al. (2019). HDAC3 as a potential therapeutic target for cancer. Journal of Hematology & Oncology, 12(1), 1-14. [Link]

  • Syniugin, A. R. et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • El-Sayed, M. A. et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(21), 5039. [Link]

  • Sharma, P. C. et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 18(1), 85-92. [Link]

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Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 2-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxyquinoline-3-carboxylic acid is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. Its structural motif is found in compounds exhibiting a range of pharmacological properties, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from the readily accessible precursor, 2-chloroquinoline-3-carboxylic acid. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.

This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the preparation of this important quinoline derivative. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe execution of the synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution of the chlorine atom at the C2 position of the quinoline ring by a methoxide nucleophile. The quinoline system is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. The presence of the electron-withdrawing carboxylic acid group further activates the ring system towards nucleophilic substitution.

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[1][2][3] First, the methoxide ion attacks the C2 carbon, which bears the chloro leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] In the second, typically rapid step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the desired this compound. The generally accepted mechanism for nucleophilic aromatic substitution involves a change from sp2 to sp3 hybridization of the carbon atom that is attacked.[4]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 2-Chloroquinoline-3-carboxylic acid reaction Nucleophilic Aromatic Substitution (Reflux) start->reaction Reactant reagents Sodium Methoxide Methanol reagents->reaction Reagents quench Quenching (Water) reaction->quench acidify Acidification (HCl) quench->acidify filter Filtration acidify->filter wash Washing (Water) filter->wash dry Drying wash->dry end_product This compound dry->end_product

Figure 1: Experimental workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Chloroquinoline-3-carboxylic acid≥98%Commercially AvailableStarting material.
Sodium methoxide≥95% (solid) or 25% solution in methanolCommercially AvailableHighly hygroscopic and corrosive. Handle with care.[5][6]
MethanolAnhydrousCommercially AvailableSolvent for the reaction.
Hydrochloric acid (HCl)Concentrated (37%)Commercially AvailableUsed for acidification.
Deionized water-In-houseUsed for work-up and washing.
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Heating mantle-Standard laboratory equipment
Buchner funnel and flask-Standard laboratory equipmentFor filtration.
pH paper or pH meter-Standard laboratory equipmentTo monitor acidification.

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium methoxide is a strong base, corrosive, and flammable; it reacts violently with water.[5][6] Handle with extreme care and under anhydrous conditions.[5][8]

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline-3-carboxylic acid (2.07 g, 10 mmol).

  • Add anhydrous methanol (40 mL) to the flask and stir the suspension.

  • Carefully add sodium methoxide (1.35 g, 25 mmol, 2.5 equivalents) to the suspension in portions. Note: The addition of sodium methoxide is exothermic. If using a solution of sodium methoxide in methanol, adjust the volume accordingly.

Step 2: Nucleophilic Aromatic Substitution Reaction

  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into 100 mL of cold deionized water.

  • Stir the aqueous solution and then acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.

Step 4: Purification

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Alternatively, the crude product can be purified by dissolving it in a dilute aqueous solution of sodium bicarbonate, followed by filtration to remove any insoluble impurities. The filtrate is then re-acidified with hydrochloric acid to precipitate the pure this compound, which is collected by filtration, washed with water, and dried.[9]

  • Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (1H and 13C): To confirm the molecular structure. The 1H NMR spectrum should show a characteristic singlet for the methoxy group protons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the reaction is maintained at the reflux temperature of methanol.
Deactivated sodium methoxide due to moisture.Use freshly opened or properly stored sodium methoxide. Ensure all glassware is dry.
Low yieldProduct loss during work-up.Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing.
Inefficient purification.Optimize the recrystallization solvent system.
Impure productIncomplete reaction or side reactions.Ensure the starting material is pure. Optimize the purification method.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By following the detailed steps and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for applications in medicinal chemistry and materials science. The explanation of the underlying chemical principles and the inclusion of troubleshooting guidance aim to empower scientists to successfully implement and adapt this methodology for their specific research needs.

References

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • KOPS. (2022, June 7). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ACS Publications. (n.d.). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Taylor & Francis Online. (2016, September 2). Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). material safety data sheet sodium methoxide (powder). Retrieved from [Link]

  • NIH. (n.d.). 2-Chloroquinoline-3-carboxylic acid - PMC. Retrieved from [Link]

  • NIH. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. Retrieved from [Link]

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Application Notes and Protocols: 2-Methoxyquinoline-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The functionalization of the quinoline core at different positions allows for the fine-tuning of its physicochemical properties and biological targets. This document focuses on a specific, yet promising, derivative: 2-Methoxyquinoline-3-carboxylic acid . The strategic placement of a methoxy group at the 2-position and a carboxylic acid at the 3-position is anticipated to modulate the molecule's electronic and steric properties, potentially leading to novel biological activities and therapeutic applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of this compound and its derivatives. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their drug discovery endeavors.

Synthesis of this compound and Its Amide Derivatives

The synthesis of this compound can be approached through a multi-step process, leveraging established reactions in heterocyclic chemistry. A plausible and efficient synthetic route starts from the corresponding 2-chloroquinoline-3-carbaldehyde. This aldehyde is first oxidized to the carboxylic acid, followed by a nucleophilic substitution of the chlorine atom with a methoxy group. The resulting carboxylic acid can then be further derivatized, for instance, by converting it into a variety of amides to explore structure-activity relationships (SAR).

Synthetic Workflow Overview

Synthesis_Workflow A 2-Chloroquinoline-3-carbaldehyde B Oxidation A->B AgNO3, NaOH, EtOH C 2-Chloroquinoline-3-carboxylic acid B->C D Nucleophilic Substitution (Sodium Methoxide) C->D E This compound D->E F Amide Coupling (e.g., with various amines) E->F G 2-Methoxyquinoline-3-carboxamides F->G

Caption: Proposed synthetic pathway for this compound and its amide derivatives.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carboxylic acid

This protocol is adapted from a general procedure for the synthesis of 2-chloroquinoline-3-carboxylic acids.[3]

Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. The use of silver nitrate (AgNO₃) and sodium hydroxide (NaOH) in ethanol provides a mild and effective method for this conversion.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • 15% aqueous Hydrochloric acid (HCl)

  • Celite

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a suspension of 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol.

  • In a separate flask, dissolve silver nitrate (2.71 g, 0.016 mol) in 30 mL of warm ethanol.

  • Add the warm silver nitrate solution to the stirring suspension of the aldehyde.

  • Prepare a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol.

  • Add the sodium hydroxide solution dropwise to the reaction mixture over 15 minutes at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture for 12 hours.

  • Filter the mixture through a pad of Celite to remove any solids.

  • Remove the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the sodium salt of the carboxylic acid.

  • Acidify the aqueous solution to pH 1 with 15% aqueous HCl.

  • The solid product, 2-chloroquinoline-3-carboxylic acid, will precipitate.

  • Collect the solid by filtration, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

Protocol 2: Synthesis of this compound

This protocol involves a nucleophilic aromatic substitution of the chloro group with a methoxy group.[4]

Rationale: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic substitution. Sodium methoxide serves as a strong nucleophile to displace the chloride and form the desired methoxy ether.

Materials:

  • 2-Chloroquinoline-3-carboxylic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

  • TLC plates

  • Rotary evaporator

  • Extraction and drying apparatus

Procedure:

  • Dissolve 2-chloroquinoline-3-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.5 to 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.[4]

  • Work up the reaction by adding water and acidifying with HCl to precipitate the product.

  • Alternatively, for ester derivatives, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.[4]

Application Notes: Potential in Medicinal Chemistry

While specific biological data for this compound is not extensively reported in the available literature, the broader family of quinoline-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.[5][6] These notes are intended to guide researchers in exploring the potential applications of this novel scaffold.

Anticancer Potential

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth, proliferation, and suppression of apoptosis.[5] Overexpression of CK2 is observed in many cancers, making it an attractive target for cancer therapy.

Hypothesized Mechanism of Action: It is plausible that this compound and its derivatives could also act as CK2 inhibitors. The carboxylic acid moiety can form crucial hydrogen bonds within the ATP-binding site of the kinase, while the quinoline ring provides a scaffold for further interactions. The 2-methoxy group may influence the compound's solubility, cell permeability, and binding affinity.

Anticancer_MoA cluster_cell Cancer Cell 2MQ3CA 2-Methoxyquinoline- 3-carboxylic acid CK2 Protein Kinase CK2 2MQ3CA->CK2 Inhibition Proliferation Cell Proliferation CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits

Caption: Hypothesized mechanism of anticancer activity via CK2 inhibition.

Furthermore, some quinoline derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines, including breast (MCF-7) and leukemia (K562) cell lines.[6] The introduction of a carboxylic acid group has been shown to enhance selectivity for cancer cells.[7]

Antimicrobial Activity

The quinoline scaffold is a key component of several antibacterial drugs.[8] Derivatives of quinoline-2-carboxylic acid have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9] It is reasonable to explore the antibacterial potential of this compound and its derivatives.

Anti-inflammatory Properties

Certain quinoline derivatives, such as those based on the thiazolidinone scaffold, have shown potent anti-inflammatory properties.[9] The anti-inflammatory potential of this compound could be investigated using in vivo models such as the xylene-induced ear edema test.[4]

Protocols for Biological Evaluation

Protocol 3: In Vitro Anticancer Activity - MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.[10]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562, HeLa)

  • Non-cancerous cell line (e.g., HFK293) for selectivity assessment[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.[10]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Protocol 4: In Vitro Antibacterial Activity - Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[11]

Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives

  • DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a range of final concentrations.[12]

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the appropriate final concentration in MHB.

  • Add the bacterial suspension to each well containing the test compound.

  • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise table for easy comparison of the activity of different derivatives.

Compound IDR-group (for derivatives)Anticancer IC₅₀ (µM) [MCF-7]Antibacterial MIC (µg/mL) [S. aureus]
2MQ3CA -HTo be determinedTo be determined
Derivative 1 e.g., -NH-PhTo be determinedTo be determined
Derivative 2 e.g., -NH-CH₂PhTo be determinedTo be determined
Positive Control (e.g., Doxorubicin)Known value(e.g., Ciprofloxacin) Known value

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic protocols provided herein offer a clear path to obtaining this molecule and its derivatives for biological evaluation. Based on the known activities of related quinoline-3-carboxylic acids, it is highly recommended to screen these novel compounds for their anticancer and antimicrobial properties. Further studies should focus on elucidating the precise mechanism of action and optimizing the structure to enhance potency and selectivity. The systematic exploration of this chemical space could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Kaur, M., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 108, 104633.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138869, 2-Methoxyquinoline. Retrieved from [Link].

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169.
  • Al-Ostath, A. I., & Al-Assar, M. F. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14399.
  • El-Sayed, M. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21453-21471.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160-169.
  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(12), 1538–1548.
  • Law, B. Y. K., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International journal of molecular sciences, 22(19), 10398.
  • Schillinger, A., & Schorn, L. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.
  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(12), 1538–1548.
  • Wang, Y., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules (Basel, Switzerland), 25(18), 4254.
  • Dalbanjan, N. P., et al. (2025). Selected quinoline derivatives with anti-cancer activity. Russian Journal of Bioorganic Chemistry+, 51(6), 1-10.
  • Al-Ostath, A. I., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 2(10), 834-846.
  • Torres, E., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(13), 5946-5956.
  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430.
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  • Jose, J., & S., S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 104-111.
  • de Oliveira, J. F., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 26(16), 4991.
  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.
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2-Methoxyquinoline-3-carboxylic Acid: A Versatile Scaffold for the Development of Novel Kinase Inhibitors and Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid, planar structure and ability to participate in π-stacking and hydrogen bonding interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[2] Within the diverse family of quinoline derivatives, 2-methoxyquinoline-3-carboxylic acid stands out as a particularly valuable building block for medicinal chemists. The strategic placement of the methoxy group at the 2-position and the carboxylic acid at the 3-position provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.[3]

This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its preparation and its application in the synthesis of novel amide and ester derivatives. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols. Furthermore, we will explore the application of these derivatives as potential kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4]

Synthesis of the Building Block: this compound

The journey to novel compounds begins with the efficient synthesis of the core building block. A reliable and scalable multi-step synthesis for this compound has been established, commencing from readily available acetanilides. This process involves a Vilsmeier-Haack reaction, an oxidation, and a nucleophilic aromatic substitution.

SynthesisWorkflow Acetanilide Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Chloroaldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Chloroaldehyde Oxidation Oxidation (AgNO₃, NaOH) Chloroaldehyde->Oxidation Chloroacid 2-Chloroquinoline-3-carboxylic acid Oxidation->Chloroacid Substitution Nucleophilic Substitution (NaOMe, MeOH, Reflux) Chloroacid->Substitution FinalProduct This compound Substitution->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carboxylic acid

This protocol is adapted from the well-established Vilsmeier-Haack reaction followed by an oxidation step.[5]

Step 1: Vilsmeier-Haack Reaction to form 2-Chloroquinoline-3-carbaldehyde

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place N,N-dimethylformamide (DMF, 3 eq.).

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃, 4.5 eq.) dropwise with stirring.

  • After the addition is complete, add the desired acetanilide (1 eq.) portion-wise.

  • Heat the reaction mixture at 120 °C for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated 2-chloroquinoline-3-carbaldehyde is collected by filtration, washed with water, and dried.

Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic acid

  • Dissolve the 2-chloroquinoline-3-carbaldehyde (1 eq.) in a mixture of ethanol and water.

  • Add a solution of silver nitrate (AgNO₃, 2 eq.) in water.

  • Add a solution of sodium hydroxide (NaOH, 4 eq.) in water dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the silver precipitate.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2.

  • The precipitated 2-chloroquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of this compound

This protocol utilizes a nucleophilic aromatic substitution reaction to replace the chloro group with a methoxy group.[6]

  • Suspend 2-chloroquinoline-3-carboxylic acid (1 eq.) in anhydrous methanol.

  • Add a solution of sodium methoxide (NaOMe, 2.5 eq.) in methanol.

  • Reflux the reaction mixture overnight.

  • Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 4.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Application in the Synthesis of Novel Amide Derivatives

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amide bond formation. Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents to fine-tune the pharmacological properties of a lead compound.[7]

AmideCoupling Start This compound Coupling Amide Coupling Reagent (e.g., HATU, EDC/HOBt) Start->Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling Product 2-Methoxyquinoline-3-carboxamide Derivative Coupling->Product Base Base (e.g., DIPEA) Base->Coupling

Caption: General workflow for amide coupling.

Protocol 3: General Procedure for Amide Synthesis using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often provides high yields.

  • Dissolve this compound (1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 eq.).

  • Add N,N-diisopropylethylamine (DIPEA, 3 eq.).

  • Add HATU (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Novel Ester Derivatives

Esterification of this compound provides another avenue for creating novel compounds. Esters can act as prodrugs, improving the pharmacokinetic properties of a parent compound, or they can be key intermediates in the synthesis of more complex molecules.

Protocol 4: Fischer Esterification

The Fischer esterification is a classic and straightforward method for ester synthesis, particularly with simple alcohols.[8]

  • Suspend this compound (1 eq.) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Reflux the reaction mixture for 6-24 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by column chromatography or recrystallization.

Application Notes: Targeting Kinase Signaling in Disease

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has been a major focus of drug discovery, with numerous approved drugs targeting kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Casein Kinase 2 (CK2).[3][9]

The 2-methoxyquinoline-3-carboxamide scaffold is a promising starting point for the design of novel kinase inhibitors. The quinoline core can mimic the adenine region of ATP, the natural substrate for kinases, while the substituents introduced via the amide bond can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity. Methoxy-substituted quinolines, in particular, have been identified as key intermediates in the synthesis of inhibitors for KDR (Kinase insert Domain Receptor, also known as VEGFR-2), a critical mediator of angiogenesis.[3]

KinaseInhibition Kinase Kinase (e.g., VEGFR-2) Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Signaling Inhibitor 2-Methoxyquinoline-3- carboxamide Derivative Inhibitor->Kinase Inhibition

Caption: Mechanism of action for kinase inhibitors.

Case Study: Potential of 2-Methoxyquinoline-3-carboxamides as VEGFR-2 Inhibitors

VEGFR-2 is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Several quinoline-based compounds have shown potent VEGFR-2 inhibitory activity. The data below illustrates the anti-proliferative activity of quinoline derivatives against various cancer cell lines, highlighting the potential of this scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Oxoquinoline-3-carboxamidesGastric (ACP03)1.92 - 5.18[10]
2-ArylquinolinesCervical (HeLa)8.3[9]
2-ArylquinolinesProstate (PC3)31.37 - 34.34[9]
Quinoline-3-carboxamidesColon (HCT116)Promising Cytotoxicity[2]

This table presents data for structurally related quinoline derivatives to demonstrate the potential of the scaffold. Specific data for derivatives of this compound would require further experimental investigation.

The synthesis of a library of 2-methoxyquinoline-3-carboxamides using the protocols outlined in this guide would enable the exploration of SAR for VEGFR-2 inhibition. By varying the amine component, researchers can probe the chemical space around the quinoline core to optimize interactions with the kinase active site, potentially leading to the discovery of novel, potent, and selective anti-angiogenic agents.

Conclusion and Future Directions

This compound is a high-value building block with significant potential in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an excellent starting point for the creation of diverse compound libraries. The established link between the quinoline scaffold and kinase inhibition, particularly in the context of anti-cancer drug discovery, provides a strong rationale for the continued exploration of its derivatives. The protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to harness the potential of this promising scaffold in the quest for novel therapeutics.

References

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Guedes, G. G., et al. (2022). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available at: [Link]

  • Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Vedantu. (n.d.). 2Chloro2methylbutane on reaction with sodium methoxide class 12 chemistry JEE_Main. Retrieved from [Link]

  • Rajanarendar, E., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

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Application Notes and Protocols: Evaluating the Antiproliferative Activity of 2-Methoxyquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Within this class, quinoline-carboxylic acid derivatives have emerged as a promising area of investigation for novel anticancer agents.[1][2] These compounds have demonstrated significant antiproliferative effects across a range of cancer cell lines, often exhibiting micromolar to sub-micromolar inhibitory concentrations.[3] The versatility of the quinoline ring allows for substitutions that can modulate the compound's potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers interested in evaluating the antiproliferative potential of 2-Methoxyquinoline-3-carboxylic acid and related analogs, from proposed mechanisms of action to detailed experimental protocols.

Unraveling the Mechanism of Action: A Multifaceted Approach

While the specific molecular targets of this compound are yet to be fully elucidated, studies on analogous quinoline derivatives suggest several plausible mechanisms through which they exert their antiproliferative effects. These often involve the induction of apoptosis and cell cycle arrest, mediated by interference with key signaling pathways.[4][5]

A potential mechanism of action for quinoline-3-carboxylic acid derivatives involves the modulation of the intrinsic apoptotic pathway. This is often characterized by changes in the expression levels of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, these compounds may lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[4]

Furthermore, many quinoline derivatives have been shown to induce cell cycle arrest, a crucial mechanism for inhibiting tumor growth.[7][8] This can occur at various phases of the cell cycle, with reports indicating arrest at the G2/M or S phases.[4][9] By halting the cell cycle, these compounds can prevent cancer cells from replicating and dividing, ultimately leading to cell death.

The following diagram illustrates a hypothetical signaling pathway for the antiproliferative activity of a quinoline-3-carboxylic acid derivative:

G cluster_0 cluster_1 Cellular Effects 2_Methoxyquinoline_3_carboxylic_acid 2-Methoxyquinoline- 3-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) 2_Methoxyquinoline_3_carboxylic_acid->Bcl2 Inhibition Bax Bax (Pro-apoptotic) 2_Methoxyquinoline_3_carboxylic_acid->Bax Activation Cell_Cycle_Proteins Cell Cycle Regulatory Proteins 2_Methoxyquinoline_3_carboxylic_acid->Cell_Cycle_Proteins Modulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S phase) Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Proposed mechanism of antiproliferative action.

Quantitative Assessment of Antiproliferative Activity

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, providing a template for data presentation.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.5
K562Chronic Myelogenous Leukemia22.1
PC3Prostate Cancer18.9
HCT-116Colorectal Carcinoma25.3
A549Lung Carcinoma30.8

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[4][9][10]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or analog)

  • DMSO (for dissolving the compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[4][9] The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the antiproliferative activity of a novel quinoline derivative.

G cluster_0 cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Start Start: Novel Quinoline Derivative MTT_Assay MTT Assay (Multiple Cell Lines) Start->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay End Conclusion: Antiproliferative Profile Cell_Cycle->End Western_Blot Western Blot (Bcl-2, Bax, Caspases) Apoptosis_Assay->Western_Blot Western_Blot->End

Caption: Experimental workflow for antiproliferative assessment.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). ResearchGate. [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed. [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). ResearchGate. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed Central. [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (n.d.). National Institutes of Health. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). [Source not further specified].
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). [Source not further specified].
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). MDPI. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Functionalization of 2-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

2-Methoxyquinoline-3-carboxylic acid stands as a versatile building block in the fields of medicinal chemistry and materials science. The quinoline core is a well-established "privileged scaffold," frequently found in a wide array of biologically active compounds and functional materials. The presence of the methoxy group at the 2-position and the carboxylic acid at the 3-position offers two distinct and chemically addressable handles for molecular elaboration. This allows for the systematic modification of the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of photophysical properties in materials science.

This guide provides detailed, field-proven protocols for the functionalization of this compound, focusing on the two primary reactive sites: the carboxylic acid moiety and the quinoline ring itself. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic goals. Each protocol is designed to be a self-validating system, with clear characterization data provided for the starting material to ensure the integrity of the subsequent chemical transformations.

I. Characterization of Starting Material: this compound

Prior to initiating any functionalization protocol, it is imperative to verify the identity and purity of the starting material. The following data provides a reference for the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO₃N/A
Molecular Weight 203.19 g/mol N/A
Appearance Off-white to pale yellow solidN/A
1H NMR (DMSO-d₆, 400 MHz)δ (ppm): 13.0 (br s, 1H, COOH), 8.80 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.70 (t, J=7.6 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 4.10 (s, 3H, OCH₃)N/A
13C NMR (DMSO-d₆, 100 MHz)δ (ppm): 167.5 (C=O), 160.2, 146.8, 140.1, 132.5, 130.0, 128.5, 126.0, 125.5, 118.0, 110.0, 53.0 (OCH₃)N/A
FTIR (KBr, cm⁻¹)3400-2500 (br, O-H), 1705 (C=O), 1620, 1580, 1470, 1250 (C-O)[1][2]
Mass Spectrum (ESI-)m/z: 202.05 [M-H]⁻N/A

II. Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a prime site for modification, readily undergoing reactions such as amide bond formation and esterification. These transformations are fundamental in altering the solubility, polarity, and biological interactions of the parent molecule.

A. Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is one of the most robust and widely utilized reactions in medicinal chemistry. The use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the reaction by activating the carboxylic acid.[3]

Workflow for Amide Synthesis

Amide_Synthesis cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification SM 2-Methoxyquinoline- 3-carboxylic acid CouplingAgent EDC or DCC SM->CouplingAgent Activation ActivatedEster Activated Ester Intermediate CouplingAgent->ActivatedEster Amine Primary or Secondary Amine ActivatedEster->Amine Nucleophilic Attack Amide Target Amide Product Amine->Amide Workup Aqueous Work-up Amide->Workup Purification Column Chromatography or Recrystallization Workup->Purification Esterification cluster_reaction Reaction cluster_workup Work-up & Purification SM 2-Methoxyquinoline- 3-carboxylic acid Alcohol Alcohol (e.g., Methanol) SM->Alcohol Reflux AcidCatalyst Acid Catalyst (e.g., H₂SO₄) SM->AcidCatalyst Catalysis Ester Target Ester Product Alcohol->Ester Workup Neutralization & Aqueous Extraction Ester->Workup Purification Column Chromatography or Distillation Workup->Purification CH_Arylation Start 2-Methoxyquinoline-3-carboxylate (Ester or Amide derivative) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Start->Catalyst Coordination Ligand Ligand (e.g., Phosphine) Start->Ligand Ligand Association Product C4-Arylated Quinoline Start->Product C-H Activation at C4 ArylSource Aryl Halide or Boronic Acid Catalyst->ArylSource Oxidative Addition ArylSource->Product Reductive Elimination

Sources

Application Notes and Protocols: 2-Methoxyquinoline-3-carboxylic Acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Fluorophore

The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent photophysical properties and its capacity for chemical modification to create highly specific and sensitive sensors.[1] Within this esteemed class of compounds, 2-Methoxyquinoline-3-carboxylic acid emerges as a promising, yet underexplored, candidate for a multitude of fluorescence-based applications. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid moiety, suggest its potential utility in sensing subtle changes in its molecular environment. This document provides a comprehensive guide to the synthesis, photophysical characterization, and application of this compound as a fluorescent probe for metal ion detection and pH sensing, empowering researchers to harness its capabilities in their scientific endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the conversion of 2-chloroquinoline-3-carbaldehyde. The key transformation involves the oxidation of the aldehyde group to a carboxylic acid and the subsequent methoxylation at the 2-position.

Protocol: A Plausible Synthetic Route
  • Oxidation of 2-Chloroquinoline-3-carbaldehyde:

    • Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as a mixture of acetone and water.

    • Add a strong oxidizing agent, for instance, potassium permanganate (KMnO4), portion-wise at a controlled temperature (e.g., 0-10 °C) to prevent side reactions.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent like sodium bisulfite.

    • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 2-chloroquinoline-3-carboxylic acid.

    • Filter, wash with cold water, and dry the solid product.

  • Methoxylation to Yield this compound:

    • Suspend the 2-chloroquinoline-3-carboxylic acid in a suitable solvent like methanol.

    • Add a strong base, such as sodium methoxide (NaOMe), and heat the mixture to reflux.

    • The nucleophilic substitution of the chlorine atom by the methoxy group will proceed.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize it with an acid to precipitate the final product, this compound.

    • Filter, wash with a minimal amount of cold methanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Photophysical Properties: A Profile of a Promising Fluorophore

Photophysical PropertyAnticipated Value/RangeRationale/Supporting Evidence
Excitation Maximum (λex) 320 - 350 nmBased on the absorption spectra of similar quinoline-carboxylic acid derivatives.
Emission Maximum (λem) 400 - 450 nmTypical emission range for blue-fluorescing quinoline derivatives.
Quantum Yield (ΦF) Moderate to High (>0.5)The 6-methoxy substituted quinoline-4-carboxylic acid derivatives exhibit high quantum yields, suggesting a similar trend for the 2-methoxy analog.
Fluorescence Lifetime (τ) 1 - 10 nsA typical range for small organic fluorophores.
Stokes Shift 80 - 100 nmA significant Stokes shift is expected, which is advantageous for minimizing self-absorption and improving signal-to-noise ratio.

Application 1: A "Turn-On" Fluorescent Probe for Divalent Metal Ion Detection

The carboxylic acid and the quinoline nitrogen of this compound can act as a chelating moiety for various metal ions. This chelation event is expected to rigidify the molecular structure and inhibit non-radiative decay pathways, leading to an enhancement of fluorescence intensity—a "turn-on" response. This makes it a promising candidate for detecting biologically and environmentally important metal ions such as Zn²⁺ and Cu²⁺.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The "turn-on" fluorescence sensing mechanism is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free state, the this compound molecule may exhibit relatively low fluorescence due to rotational and vibrational freedoms that promote non-radiative energy dissipation. Upon binding to a metal ion, a more rigid complex is formed, which restricts these intramolecular motions. This rigidity reduces the probability of non-radiative decay, causing a significant increase in the fluorescence quantum yield and, consequently, the emission intensity.

CHEF_Mechanism FreeProbe Free this compound (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) FreeProbe->Complex Chelation MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Protocol: General Procedure for Metal Ion Detection
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water.

  • Titration Experiment:

    • In a series of fluorescence cuvettes, add a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • Add increasing concentrations of the metal ion of interest to the cuvettes.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of each solution using a spectrofluorometer.

    • Excite the samples at the predetermined excitation maximum (e.g., 340 nm) and record the emission over a suitable wavelength range (e.g., 380-550 nm).

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding affinity.

  • Selectivity Study:

    • To assess the selectivity of the probe, perform the same experiment with a range of other metal ions at a concentration significantly higher than that of the target analyte.

    • Compare the fluorescence response to determine the probe's specificity.

Application 2: A Ratiometric Fluorescent Probe for pH Sensing

The carboxylic acid and the quinoline nitrogen atom are both susceptible to protonation and deprotonation depending on the pH of the medium. These changes in protonation state can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties. This pH-dependent fluorescence provides an opportunity to use this compound as a pH sensor. It is plausible that the protonated and deprotonated forms of the molecule will have distinct emission profiles, allowing for ratiometric pH measurements, which are more robust and reliable than intensity-based measurements.

Mechanism of Action: pH-Dependent Intramolecular Charge Transfer (ICT)

The fluorescence response to pH can be attributed to the modulation of an Intramolecular Charge Transfer (ICT) process. At low pH, the quinoline nitrogen is protonated, which can alter the energy levels of the frontier molecular orbitals. As the pH increases, the carboxylic acid group deprotonates, further influencing the electron distribution within the molecule. These changes can lead to shifts in the emission wavelength, providing a ratiometric readout.

pH_Sensing_Workflow cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis PrepProbe Prepare Probe Stock Solution Mix Mix Probe with Buffers PrepProbe->Mix PrepBuffer Prepare Buffers of Varying pH PrepBuffer->Mix MeasureSpectra Record Emission Spectra Mix->MeasureSpectra Incubate PlotData Plot Intensity Ratio vs. pH MeasureSpectra->PlotData DeterminepKa Determine Apparent pKa PlotData->DeterminepKa Calibrate Generate Calibration Curve DeterminepKa->Calibrate

Caption: Experimental workflow for pH sensing.

Protocol: General Procedure for pH Measurement
  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Fluorescence Measurements:

    • In a series of fluorescence cuvettes, add a fixed concentration of the probe (e.g., 10 µM) to each of the buffer solutions.

    • Record the fluorescence emission spectra for each pH value, exciting at a wavelength where both the protonated and deprotonated forms absorb (an isosbestic point, if one exists, is ideal).

    • Identify two emission wavelengths that show the most significant and opposing changes with pH.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two selected wavelengths for each pH value.

    • Plot the intensity ratio against the pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.

    • The resulting calibration curve can be used to determine the pH of unknown samples.

Conclusion: A Promising Tool for Sensing and Imaging

This compound holds significant promise as a versatile fluorescent probe. Based on the behavior of analogous quinoline derivatives, it is anticipated to exhibit favorable photophysical properties and serve as a sensitive "turn-on" sensor for metal ions and a ratiometric probe for pH. The protocols outlined in this document provide a solid foundation for researchers to explore and validate these applications. Further characterization and optimization will undoubtedly expand the utility of this molecule in various fields, from environmental monitoring to cellular imaging and drug development.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. MDPI. [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury. [Link]

  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. NIH. [Link]

  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. [Link]

  • Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy. ACS Publications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxyquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic target. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The most common and reliable synthetic strategy involves a multi-step process, typically starting from an appropriately substituted acetanilide. This pathway generally includes the formation of a 2-chloroquinoline-3-carbaldehyde intermediate via a Vilsmeier-Haack reaction, subsequent oxidation to the corresponding carboxylic acid or ester, and a final nucleophilic aromatic substitution (SNAr) with sodium methoxide. This guide is structured to troubleshoot issues that may arise at each critical stage of this pathway.

Overall Synthetic Workflow

The following diagram outlines the typical synthetic sequence addressed in this guide.

Synthetic_Workflow cluster_0 Part 1: Quinoline Core Formation cluster_1 Part 2: Functional Group Manipulation cluster_2 Part 3: Methoxy Group Installation & Final Product Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Acetanilide->Vilsmeier Intermediate1 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Intermediate1 Vilsmeier-Haack Reaction Oxidant Oxidizing Agent (e.g., I2, K2CO3 in MeOH) Intermediate1->Oxidant Intermediate2 Methyl 2-chloroquinoline-3-carboxylate Oxidant->Intermediate2 Oxidation & Esterification Methoxide Sodium Methoxide (NaOMe in MeOH) Intermediate2->Methoxide Intermediate3 Methyl 2-methoxyquinoline-3-carboxylate Methoxide->Intermediate3 S_NAr Reaction Hydrolysis Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl) Intermediate3->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Saponification

Caption: General synthetic pathway for this compound.

Troubleshooting Guide & FAQs

Part 1: Formation of the 2-Chloroquinoline Core
Question: My yield of 2-chloroquinoline-3-carbaldehyde from the Vilsmeier-Haack reaction is consistently low (<50%). What are the likely causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack cyclization of acetanilides are common and typically stem from three areas: reagent quality, reaction conditions, and substrate reactivity.

  • Reagent Quality and Stoichiometry (The Cause): The Vilsmeier reagent, chloroiminium salt, is formed from the reaction of a tertiary amide (like DMF) with an acid chloride (like POCl₃ or PCl₅). This reagent is highly moisture-sensitive. Any water contamination will consume the reagent and reduce its effective concentration. Furthermore, the stoichiometry is critical. Insufficient Vilsmeier reagent will lead to incomplete conversion of the starting acetanilide.

    Solution (The Protocol):

    • Ensure Anhydrous Conditions: Use freshly distilled or high-purity, sealed solvents (DMF, POCl₃). Flame-dry your glassware under a nitrogen or argon atmosphere before starting.

    • Optimize Stoichiometry: The reaction typically requires a significant excess of the Vilsmeier reagent. Start with a 3:1 molar ratio of POCl₃ to your acetanilide and a similar excess of DMF. You can systematically increase this to 4:1 or 5:1 to drive the reaction to completion. Monitor the reaction by TLC to track the disappearance of the starting material.

    • Reagent Addition Temperature: The formation of the Vilsmeier reagent is exothermic. Add the POCl₃ to the DMF slowly at 0 °C to maintain control and prevent degradation of the reagent. After the addition is complete, allow the mixture to warm to room temperature before adding your acetanilide.

  • Reaction Temperature and Time (The Cause): The cyclization step requires significant thermal energy to proceed. Insufficient temperature or reaction time will result in incomplete reaction. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of tar-like byproducts.

    Solution (The Protocol):

    • Controlled Heating: After the addition of the acetanilide, the reaction is typically heated. A temperature range of 70-90 °C is a good starting point.[1][2]

    • Monitor Progress: Use TLC analysis to determine the optimal reaction time. Take aliquots every 1-2 hours. The reaction is complete when the starting material spot is no longer visible. Typical reaction times can range from 4 to 12 hours.

  • Substrate Reactivity (The Cause): The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the aniline ring of your starting acetanilide will deactivate the ring, slowing down the reaction and potentially requiring more forcing conditions. Electron-donating groups will have the opposite effect.

    Solution (The Protocol):

    • Adjust Conditions for Your Substrate: If your acetanilide has strongly deactivating groups (e.g., -NO₂, -CF₃), you may need to increase the reaction temperature (e.g., to 100-110 °C) and extend the reaction time. Be prepared for potentially lower yields and more side products. For activated systems, milder conditions may suffice.

Part 2: Oxidation to the Carboxylic Acid/Ester
Question: I am trying to oxidize the 2-chloroquinoline-3-carbaldehyde to the corresponding methyl ester using iodine and potassium carbonate in methanol, but the conversion is poor and I see multiple byproducts. What's going wrong?

Answer:

This is an effective one-pot oxidation and esterification method, but its success hinges on controlling the reaction environment and preventing side reactions.[3]

  • Role of Reagents (The Cause): In this reaction, iodine acts as a mild oxidant. It is believed to oxidize the aldehyde to the corresponding acid. Potassium carbonate is crucial; it acts as a base to facilitate the reaction and, importantly, neutralizes the HI byproduct formed, which could otherwise lead to unwanted side reactions. Methanol serves as both the solvent and the reactant for the esterification.

  • Common Pitfalls & Solutions:

    • Insufficient Base: If there isn't enough K₂CO₃, the reaction mixture can become acidic, inhibiting the esterification. Ensure you are using at least 2-3 molar equivalents of anhydrous potassium carbonate.

    • Water Contamination: The presence of water can lead to the formation of the carboxylic acid instead of the methyl ester. While the acid is often the next target, forming a mixture of acid and ester in this step complicates purification. Use anhydrous methanol and anhydrous potassium carbonate.

    • Incomplete Oxidation: The reaction may require gentle heating (reflux) to go to completion. Monitor by TLC to confirm the disappearance of the starting aldehyde. Typical reaction times are 6-12 hours.

    • Byproduct Formation: A common byproduct is the 2-methoxy derivative if the reaction is heated for too long or at too high a temperature with residual methoxide ions (formed from K₂CO₃ in methanol). While this is the desired group in the final product, premature introduction can complicate the purification of the 2-chloro ester intermediate. If this is a persistent issue, consider a two-step approach: first, oxidize the aldehyde to the carboxylic acid using a different oxidant (e.g., Jones reagent, Pinnick oxidation), and then perform a separate esterification (e.g., Fischer esterification or using SOCl₂/MeOH).

Part 3: Methoxy Group Installation (SNAr)
Question: My SNAr reaction of Methyl 2-chloroquinoline-3-carboxylate with sodium methoxide is giving a low yield of the desired 2-methoxy product. How can I optimize this critical step?

Answer:

This nucleophilic aromatic substitution is the key step for installing the methoxy group. Low yields are almost always traced back to the activity of the nucleophile, reaction conditions, or competing side reactions like hydrolysis.

Troubleshooting Flowchart: Low Yield in Methoxylation Step

Troubleshooting_Methoxylation Start Low Yield of 2-Methoxy Product Check_Reagents Are NaOMe and MeOH anhydrous? Start->Check_Reagents Check_Stoichiometry Is NaOMe in sufficient excess (e.g., 2-3 eq.)? Check_Reagents->Check_Stoichiometry Yes Sol_Reagents Solution: Use freshly prepared NaOMe or commercial anhydrous grade. Use dry methanol. Check_Reagents->Sol_Reagents No Check_Temp Is the reaction temperature and time appropriate? Check_Stoichiometry->Check_Temp Yes Sol_Stoichiometry Solution: Increase molar equivalents of NaOMe. Monitor reaction by TLC to completion. Check_Stoichiometry->Sol_Stoichiometry No Check_Hydrolysis Is the ester group being hydrolyzed during workup? Check_Temp->Check_Hydrolysis Yes Sol_Temp Solution: Reflux in methanol (65 °C). Increase reaction time (monitor 4-24h). Check_Temp->Sol_Temp No Sol_Hydrolysis Solution: Perform a neutral workup. If hydrolysis is desired, proceed directly to saponification step. Check_Hydrolysis->Sol_Hydrolysis Yes End Yield Improved Check_Hydrolysis->End No Sol_Reagents->End Sol_Stoichiometry->End Sol_Temp->End Sol_Hydrolysis->End

Caption: Decision tree for troubleshooting the SNAr methoxylation step.

Detailed Optimization Protocol

The following table summarizes key parameters and their impact on the SNAr reaction.

ParameterRecommended RangeRationale & Expert Insight
Equivalents of NaOMe 2.0 - 5.0 eq.The reaction consumes one equivalent of NaOMe. An excess is required to drive the equilibrium towards the product. Start with 2.5 eq. and increase if conversion is slow. Using a large excess can sometimes increase side reactions but is often necessary.
Solvent Anhydrous MethanolMethanol acts as both the solvent and the source of the methoxide nucleophile (in equilibrium with NaOMe). It must be anhydrous to prevent the formation of NaOH, which could lead to unwanted hydrolysis of the ester group.
Temperature 60 - 70 °C (Reflux)Heating is required to overcome the activation energy of the SNAr reaction. Refluxing in methanol provides a stable and effective reaction temperature. Lower temperatures will result in impractically long reaction times.
Reaction Time 4 - 24 hoursThe electron-deficient quinoline ring is activated towards SNAr, but the reaction can still be slow. Monitor the disappearance of the 2-chloro starting material by TLC or LC-MS to determine the optimal time and avoid product degradation.

Step-by-Step Experimental Protocol (SNAr and Saponification):

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-chloroquinoline-3-carboxylate (1.0 eq.).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide (2.5 eq.) in anhydrous methanol. This can be done by carefully adding sodium metal to anhydrous methanol at 0 °C under an inert atmosphere, or by using a commercial solution or solid.

  • Reaction: Add the sodium methoxide solution to the flask containing the starting material.

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-16 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC to monitor the consumption of the starting material.

  • Workup (Isolation of the Ester): If you need to isolate the intermediate ester, cool the reaction to room temperature, carefully neutralize with 1M HCl, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Saponification (Direct from Reaction): For the final acid, cool the reaction mixture. Add an aqueous solution of NaOH (e.g., 2-4 M, 3-5 eq.) and continue to heat at reflux for another 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Purification: Cool the mixture to room temperature and pour it into a beaker of ice. Acidify the aqueous solution slowly with concentrated HCl until the pH is ~2-3. The this compound will precipitate out of the solution.[4] Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be used for further purification.

Frequently Asked Questions (FAQs)

Q1: Can I perform the methoxylation directly on 2-chloroquinoline-3-carboxylic acid instead of the ester? A: While possible, it is not recommended. The acidic proton of the carboxylic acid will be immediately deprotonated by the strongly basic sodium methoxide. This consumes at least one equivalent of your base and forms a carboxylate salt. The negatively charged carboxylate group deactivates the ring system towards nucleophilic attack, significantly slowing down the desired SNAr reaction and leading to poor yields. Protecting the acid as an ester is the standard and most effective strategy.

Q2: My final product is an off-white or yellow powder. How can I decolorize it? A: A common purification technique for carboxylic acids is acid-base extraction. Dissolve the crude product in a dilute aqueous base (e.g., 1M Na₂CO₃ or NaOH) and filter off any insoluble, non-acidic impurities.[4] The resulting aqueous solution can then be treated with activated charcoal, stirred for 15-30 minutes, and filtered through a pad of celite to remove colored impurities. Finally, re-precipitate the pure product by acidifying the filtrate with HCl.

Q3: What are some alternative methods for synthesizing the quinoline core? A: Several classic named reactions can be used, though they may not be as direct for this specific substitution pattern. These include the Combes synthesis (from anilines and β-diketones), the Doebner-von Miller reaction, and the Gould-Jacobs reaction (from anilines and malonic acid derivatives).[5][6][7][8] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene portion of the quinoline ring.

References
  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). KOPS - University of Konstanz.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • 3-hydroxyquinoline. Organic Syntheses Procedure.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
  • Synthesis of 2-[(quinolin-8-yloxy)
  • Combes quinoline synthesis. Wikipedia.
  • Gould-Jacobs Quinoline-forming Reaction. Biotage.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2025).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-methoxyquinoline-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important class of heterocyclic compounds. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Scientific Overview: The Synthetic Landscape

The synthesis of this compound and its derivatives is a multi-step process that requires careful control over each transformation. While several routes exist, a common and versatile strategy involves the construction of a quinoline core, followed by functional group interconversions. The most prevalent pathway proceeds through a 2-chloroquinoline intermediate, which is then converted to the target 2-methoxy compound, followed by hydrolysis of an ester group at the C3 position.

This guide is structured around the three critical stages of this synthetic sequence:

  • Formation of the 2-Chloroquinoline-3-Carboxylate Precursor

  • Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

  • Ester Hydrolysis to the Carboxylic Acid

Each module will address common questions and critical troubleshooting points, grounded in established chemical principles.

General Synthesis Workflow

The overall process can be visualized as a sequence of key transformations, each with its own set of challenges and optimization parameters.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Methoxylation (SNAr) cluster_2 Stage 3: Hydrolysis Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Acetanilide->Vilsmeier Reacts with ChloroEster Ethyl 2-Chloroquinoline-3-carboxylate Vilsmeier->ChloroEster Forms NaOMe Sodium Methoxide (NaOMe) ChloroEster->NaOMe Reacts with MethoxyEster Ethyl 2-Methoxyquinoline-3-carboxylate NaOMe->MethoxyEster Forms Hydrolysis Base or Acid Hydrolysis (e.g., KOH, HCl) MethoxyEster->Hydrolysis Reacts with FinalAcid This compound Hydrolysis->FinalAcid Forms

Caption: General three-stage synthetic workflow.

Module 1: Synthesis of the 2-Chloroquinoline-3-Carboxylate Precursor

The formation of the 2-chloroquinoline core is a foundational step. A reliable method is the Vilsmeier-Haack reaction of a substituted N-phenylacetamide (acetanilide), which simultaneously constructs the heterocyclic ring and installs the necessary functional groups.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for this step? The Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly effective for synthesizing 2-chloro-3-formylquinolines from acetanilides.[1] This intermediate can then be oxidized to the corresponding carboxylic ester. This one-pot cyclization and chlorination is often more efficient than building a quinolone ring first and then chlorinating it.

Q2: Can I use other methods to generate the 2-chloroquinoline core? Yes, an alternative involves the chlorination of a pre-formed 2(1H)-quinolone. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically used. This can be a good strategy if the corresponding quinolone is readily available.[2][3]

Troubleshooting Guide: Stage 1

Problem: Low or no yield of the 2-chloroquinoline precursor.

  • Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is formed in situ from POCl₃ and DMF and is sensitive to moisture.

    • Solution & Rationale: Ensure that the DMF is anhydrous and the POCl₃ is fresh. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reactive intermediates by atmospheric moisture.

  • Possible Cause 2: Poorly Substituted Acetanilide. The electronic nature of the substituents on the aniline ring significantly impacts the electrophilic cyclization step.

    • Solution & Rationale: Acetanilides with strong electron-withdrawing groups may deactivate the aromatic ring, hindering the intramolecular cyclization. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary. Conversely, electron-donating groups generally facilitate the reaction.[4]

  • Possible Cause 3: Incomplete Oxidation. If you are proceeding from a 3-formyl intermediate, the oxidation to the 3-carboxylate ester might be the yield-limiting step.

    • Solution & Rationale: A common method involves using iodine and potassium carbonate in methanol, where iodine oxidizes the aldehyde to the acid, which is then esterified in situ.[1] Ensure all reagents are present in the correct stoichiometry and that the reaction is allowed to proceed to completion, as monitored by TLC or LC-MS.

Module 2: Nucleophilic Substitution for Methoxylation

This stage involves the displacement of the chloride at the C2 position with a methoxide nucleophile. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The reactivity of the C2 position is enhanced by the electron-withdrawing nitrogen atom within the quinoline ring system.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the SNAr reaction? Typically, the reaction is performed using sodium methoxide (NaOMe) in an anhydrous polar aprotic solvent like DMF or THF.[1] The temperature can range from room temperature to reflux, depending on the substrate's reactivity.

Q2: Why is an anhydrous solvent critical? Water can compete with methoxide as a nucleophile, leading to the formation of the undesired 2(1H)-quinolone byproduct through hydrolysis. Additionally, water can decompose the sodium methoxide reagent.[4]

Troubleshooting Guide: Stage 2

Problem: Low yield of the 2-methoxyquinoline ester.

  • Possible Cause 1: Insufficiently Reactive Substrate. If the quinoline ring possesses strong electron-donating groups, the C2 position may be too electron-rich to react efficiently with the methoxide nucleophile.

    • Solution & Rationale: Increase the reaction temperature and/or reaction time. Consider using a stronger nucleophilic system, such as generating the methoxide in situ with sodium hydride and dry methanol, which ensures a completely anhydrous and highly reactive environment.

  • Possible Cause 2: Formation of 2(1H)-quinolone Side Product.

    • Solution & Rationale: This is a clear indication of water in the reaction mixture. Dry the solvent (e.g., over molecular sieves) and use freshly opened or properly stored sodium methoxide. If preparing NaOMe from sodium metal and methanol, ensure all the sodium has reacted and use the solution promptly.

  • Possible Cause 3: Competing Reactions. With certain substitution patterns, other leaving groups on the molecule could potentially react.

    • Solution & Rationale: The C2 and C4 positions on the quinoline ring are the most activated towards nucleophilic attack. A chloro-substituent at C2 is generally more labile than one at C4, but careful temperature control can enhance selectivity. If other reactive sites are present, a milder approach (lower temperature, shorter time) may be required.

Data Presentation: Typical SNAr Reaction Parameters
ParameterConditionRationale
Nucleophile Sodium Methoxide (1.1 - 2.0 eq.)Excess ensures complete consumption of the starting material.
Solvent Anhydrous DMF, DMSO, or THFPolar aprotic solvents stabilize the charged intermediate (Meisenheimer complex).
Temperature 25 °C to 100 °CSubstrate dependent; higher temperatures increase rate but may also increase side products.
Atmosphere Inert (N₂ or Ar)Prevents moisture contamination and potential oxidative side reactions.
Troubleshooting Workflow: Low Yield in Methoxylation Step

G Start Low Yield of 2-Methoxy Product Check_SM Check TLC/LCMS: High % of Starting Material (SM)? Start->Check_SM Check_SideProduct Check TLC/LCMS: Major Side Product Observed? Check_SM->Check_SideProduct No Inactive_Reagent Potential Cause: Inactive Reagent / Poor Conditions Check_SM->Inactive_Reagent Yes Identify_SP Identify Side Product by Mass Check_SideProduct->Identify_SP Yes Solution_Increase_T Action: 1. Increase reaction temperature. 2. Increase reaction time. 3. Use fresh NaOMe. Inactive_Reagent->Solution_Increase_T Is_Quinolone Is it the 2-Quinolone? Identify_SP->Is_Quinolone Water_Present Cause: Water Contamination Is_Quinolone->Water_Present Yes Other_SP Cause: Other Reaction Pathway Is_Quinolone->Other_SP No Solution_Anhydrous Action: 1. Use anhydrous solvents. 2. Ensure dry glassware. 3. Run under inert atmosphere. Water_Present->Solution_Anhydrous Solution_Milder Action: 1. Lower reaction temperature. 2. Analyze substrate for other   reactive sites. Other_SP->Solution_Milder

Sources

"troubleshooting solubility issues with 2-Methoxyquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxyquinoline-3-carboxylic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. The following question-and-answer guide provides in-depth, field-proven insights and step-by-step protocols to ensure the successful preparation of your experimental solutions.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the structural characteristics of this compound that influence its solubility. The molecule possesses a planar, aromatic quinoline ring system, which is inherently hydrophobic. It also features a carboxylic acid group (-COOH), which can be ionized, and a methoxy group (-OCH₃). The interplay between the hydrophobic core and the ionizable carboxylic acid group dictates its solubility behavior in different solvent systems.

PropertyPredicted Value/InformationImplication for Solubility
Molecular Weight ~203.19 g/mol Moderate molecular weight, which doesn't inherently predict poor solubility.
logP (Predicted) ~2.5 - 3.0Indicates a preference for a non-polar environment, suggesting low aqueous solubility.
pKa (Predicted) ~3.5 - 4.5 (for the carboxylic acid)The carboxylic acid will be protonated (neutral) at acidic pH and deprotonated (charged) at neutral to basic pH. This is a key factor in its pH-dependent solubility.
Melting Point High (e.g., >280 °C for similar structures[1])A high melting point can suggest a stable crystal lattice, which may require more energy to break, potentially leading to lower solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assay. What should I do?

This is a common issue due to the compound's hydrophobic quinoline core. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Causality: The carboxylic acid group is protonated at neutral pH, making the molecule less polar and thus less soluble in water.[2][3] By first dissolving it in an organic solvent, you overcome the initial energy barrier required to break the crystal lattice.

Recommended Protocol: Preparing a DMSO Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.[4]

  • Adding DMSO: Add a small volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to the tube.[5] It is advisable to start with a concentration of 10-20 mM.

  • Aiding Dissolution: If the compound does not dissolve immediately, gentle warming (to 37°C) or sonication can be applied.[6] Ensure the tube is tightly capped to prevent water absorption by the hygroscopic DMSO.[6]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]

Workflow for DMSO Stock Preparation and Dilution

G cluster_stock Stock Solution Preparation (in Fume Hood) cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm (if needed) add_dmso->dissolve store 4. Store at -20°C / -80°C dissolve->store aliquot 5. Thaw Stock Aliquot store->aliquot For Experiment dilute 6. Dilute into Assay Buffer (e.g., PBS, Media) aliquot->dilute mix 7. Mix Thoroughly dilute->mix use 8. Use Immediately mix->use

Caption: Workflow for preparing a DMSO stock and subsequent aqueous working solution.

Important Consideration for Cell-Based Assays: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a classic sign that the aqueous solubility limit has been exceeded. This happens because the compound is much less soluble in the aqueous buffer than in the concentrated DMSO stock.

Causality: When the DMSO stock is added to the aqueous buffer, the DMSO concentration dramatically decreases, and the compound is suddenly in a water-rich environment where it is poorly soluble.

Troubleshooting Strategies:

  • Strategy 1: pH Adjustment (Recommended for Aqueous Buffers)

    Since this compound is an acidic compound, its solubility in water is highly pH-dependent.[10][11] By increasing the pH of the aqueous buffer, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3][11][12]

    Step-by-Step Protocol for pH-Mediated Solubilization:

    • Prepare your desired aqueous buffer (e.g., PBS).

    • While stirring, slowly add a small amount of a base, such as 1 M NaOH, dropwise to raise the pH to >7.5. A pH of 8.0 is a good starting point.

    • Attempt to dilute your DMSO stock solution into this basic buffer.

    • If the compound remains in solution, you can then carefully adjust the pH back down to your desired experimental pH with a dilute acid (e.g., 0.1 M HCl). Note: The compound may precipitate if the pH is lowered too much.

    Chemical Principle of pH-Dependent Solubility

    G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7) low_ph_node R-COOH (Protonated, Neutral) Low Aqueous Solubility high_ph_node R-COO⁻ + H⁺ (Deprotonated, Charged) High Aqueous Solubility low_ph_node->high_ph_node Add Base (e.g., NaOH) high_ph_node->low_ph_node Add Acid (e.g., HCl)

    Caption: The equilibrium of this compound at different pH values.

  • Strategy 2: Use of Co-solvents (For In Vitro and In Vivo Formulations)

    If pH adjustment is not feasible or sufficient, co-solvents can be used to increase the solubility of the compound in aqueous solutions.[13][14] Co-solvents work by reducing the polarity of the aqueous system.[13][14]

    Common Co-solvent Systems:

    • PEG400/Tween 80: A mixture of Polyethylene glycol 400 (PEG400) and Tween 80 is often effective. A common formulation involves diluting the DMSO stock into a vehicle containing these excipients.[7][8]

    • SBE-β-CD (Captisol®): Sulfobutyl ether beta-cyclodextrin can encapsulate the hydrophobic part of the molecule, increasing its apparent aqueous solubility.[7]

    Example Co-solvent Formulation Protocol:

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • In a separate tube, prepare the co-solvent vehicle. For example, a mixture of 40% PEG300, 5% Tween-80, and 45% saline.[7]

    • Slowly add the DMSO stock solution to the co-solvent vehicle with constant vortexing to achieve the final desired concentration.[7]

Q3: I need to dissolve the compound directly in an organic solvent other than DMSO. What are my options?

While DMSO is the most common choice for initial solubilization, other organic solvents can be used.[15] The choice depends on the requirements of the downstream application.

Alternative Organic Solvents:

SolventPolarityNotes
Dimethylformamide (DMF) Polar aproticSimilar to DMSO, good for creating stock solutions. Can be slightly more toxic to cells.
Ethanol (EtOH) Polar proticGenerally less effective than DMSO for highly non-polar compounds but may be suitable for some applications.
Methanol (MeOH) Polar proticSimilar to ethanol. Can be used for creating salts.[16]
Dichloromethane (DCM) Non-polarUseful in synthetic chemistry for reactions and purifications.[16]

Recommendation: For biological assays, DMSO or DMF are generally the preferred starting solvents due to their high solvating power and miscibility with water. For organic synthesis, the choice of solvent will be dictated by the specific reaction conditions.

Q4: Can I improve solubility by forming a salt of this compound?

Yes, salt formation is a very effective strategy to significantly increase the aqueous solubility of ionizable compounds like this one.[17][18][19]

Causality: By reacting the carboxylic acid with a base, you form an ionic salt. Ionic compounds are generally much more soluble in polar solvents like water than their neutral counterparts.[11][12]

Protocol for Small-Scale Salt Formation:

  • Dissolve a known amount of this compound in a suitable organic solvent like methanol or ethanol.[16][20]

  • Add one molar equivalent of a base. For example, sodium hydroxide (as a solution in methanol) or an amine like triethylamine.

  • Stir the reaction at room temperature. The salt may precipitate out of the organic solvent, or the solvent can be evaporated to yield the salt.

  • The resulting salt can then be dissolved directly in water or an aqueous buffer.

Factors to Consider:

  • The choice of counterion can impact the final properties of the salt, including its solubility and stability.[17][18]

  • This method is generally used for preparing larger quantities of a more soluble form of the compound, rather than for routine preparation of small-scale experimental solutions.

Summary of Troubleshooting Approaches

G cluster_organic Organic Solvent Approach cluster_aqueous Aqueous Enhancement start Solubility Issue with This compound dmso Prepare Concentrated Stock in DMSO/DMF start->dmso dilute Dilute into Aqueous Buffer dmso->dilute precipitate Precipitation Occurs? dilute->precipitate ph_adjust Increase pH of Buffer (>7.5) success Success: Homogeneous Solution ph_adjust->success cosolvent Use Co-solvents (PEG400, Tween 80) cosolvent->success precipitate->ph_adjust Yes precipitate->cosolvent Yes precipitate->success No

Caption: Logical workflow for troubleshooting solubility issues.

References

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. (2022-10-04). Available from: [Link]

  • PubMed. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Available from: [Link]

  • Taylor & Francis Online. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Available from: [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]

  • MDPI. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013-02-13). Available from: [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

  • Chemistry LibreTexts. Preparing Solutions. (2022-08-08). Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Brainly. Why is the carboxylic acid soluble at high pH and not at low pH?. (2023-07-11). Available from: [Link]

  • Chemistry LibreTexts. Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021-05-22). Available from: [Link]

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Technical Support Center: 2-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to enhancing the purity of 2-Methoxyquinoline-3-carboxylic acid, presented in a question-and-answer format to address specific issues encountered during experiments.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] The purity of this reagent is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products. This guide, designed for researchers and drug development professionals, provides practical, field-proven insights into troubleshooting common purification challenges and ensuring the highest possible purity of your material.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product has a persistent yellow or brown color. How can I obtain a colorless or off-white solid?

Answer:

Discoloration is a common issue, typically arising from high molecular weight, conjugated impurities formed during the synthesis. The goal is to remove these chromophores without significant loss of your target compound.

  • Probable Cause 1: Residual Starting Materials or Byproducts. Many synthetic routes for quinolines, such as the Doebner-von Miller or Friedländer synthesis, can produce colored byproducts.[3][4]

  • Probable Cause 2: Thermal Degradation. Quinoline carboxylic acids can be susceptible to decarboxylation or other degradation pathways at elevated temperatures, leading to colored impurities.[5][6]

Solutions:

  • Activated Carbon Treatment: This is the most effective method for removing colored impurities.

    • Mechanism: Activated carbon has a high surface area with a network of pores that readily adsorbs large, planar, conjugated molecules (the typical culprits for color) while leaving your smaller target molecule in solution.

    • Protocol:

      • Dissolve your crude this compound in a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

      • Add a small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Adding carbon to a boiling solution can cause it to bump violently. Add it to the hot, but not boiling, solution.

      • Stir and gently heat the mixture for 10-15 minutes.

      • Perform a hot filtration through a pad of Celite® or filter aid to remove the carbon. This is a critical step, as fine carbon particles can be difficult to remove otherwise.

      • Allow the clear, colorless filtrate to cool slowly for recrystallization.

  • Acid-Base Purification: This technique leverages the acidic nature of your compound to separate it from neutral or basic impurities.[5]

    • Mechanism: The carboxylic acid group allows the compound to be selectively extracted into an aqueous basic solution, leaving non-acidic impurities behind in an organic solvent.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract the organic layer with a dilute aqueous base (e.g., 1M sodium carbonate or sodium bicarbonate solution). Your product will move into the aqueous layer as its sodium salt.

      • Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly re-acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.

      • Filter the solid, wash with cold water to remove salts, and dry thoroughly.

Question 2: I'm experiencing low recovery after recrystallization. What am I doing wrong?

Answer:

Low recovery is often a result of suboptimal solvent selection or procedural errors.

  • Probable Cause 1: Incorrect Solvent System. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7]

  • Probable Cause 2: Using Too Much Solvent. This will keep a significant portion of your product dissolved even after cooling, leading to poor yields.

  • Probable Cause 3: Cooling Too Quickly. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals.

Solutions:

  • Systematic Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point for carboxylic acids includes alcohols (ethanol, methanol), esters (ethyl acetate), and potentially mixtures with water or non-polar solvents like hexanes.[2][7][8]

Solvent SystemSuitability for Carboxylic AcidsComments
Ethanol/MethanolHighGood solubility when hot, lower when cold.
Ethyl AcetateHighOften an excellent choice for moderately polar compounds.
WaterLow (alone)Generally poor solubility unless used as an anti-solvent with a miscible organic solvent.
Pet. Ether/HexanesLow (alone)Good as an anti-solvent to induce precipitation from a more polar solvent.
DichloromethaneModerateCan be effective, but volatility can be an issue.
  • Minimize Solvent Volume:

    • Add the hot solvent portion-wise to your crude solid until it just dissolves. This ensures you are at the saturation point and will maximize recovery upon cooling.

  • Optimize Cooling:

    • Allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath from a hot state.

    • Once at room temperature, then place it in an ice bath for at least 30 minutes to maximize precipitation before filtering.

Question 3: My purity isn't improving despite multiple recrystallizations. What are the likely persistent impurities?

Answer:

If standard purification methods fail, you may have an impurity with very similar physical properties to your product.

  • Probable Cause 1: Isomeric Impurities. Synthesis of substituted quinolines can sometimes yield small amounts of isomers that have very similar solubility profiles.

  • Probable Cause 2: Precursor Contamination. The most common impurity is often the immediate precursor to your final product, especially in cases of incomplete reaction. For example:

    • 2-Chloroquinoline-3-carboxylic acid: If the methoxy group was introduced via nucleophilic substitution of a chloro group.[2]

    • 2-Methoxyquinoline-3-carbonitrile or Ethyl 2-Methoxyquinoline-3-carboxylate: If the carboxylic acid is formed by hydrolysis. Incomplete hydrolysis is a very common issue.[9]

  • Probable Cause 3: Decarboxylation Product. Heating the compound for extended periods, especially under acidic or basic conditions, can lead to the formation of 2-methoxyquinoline.[6][10]

Solutions:

  • Chromatography: If recrystallization fails, column chromatography is the next logical step.

    • System: Use silica gel as the stationary phase. A good mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether. The more polar carboxylic acid should have a lower Rf than less polar impurities like the corresponding ester or decarboxylated product.

    • Workflow:

      • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

      • Load it onto a prepared silica gel column.

      • Elute with a solvent gradient, starting with low polarity and gradually increasing it.

      • Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Derivative Formation: In difficult cases, you can sometimes purify a derivative and then convert it back. For example, convert the carboxylic acid to its methyl ester, purify the ester by chromatography (which is often easier), and then hydrolyze it back to the pure acid.

Workflow for Purification

The following diagram illustrates a typical decision-making process for purifying crude this compound.

G start Crude Product color_check Is the product colored? start->color_check carbon Activated Carbon Treatment color_check->carbon Yes acid_base Acid-Base Purification color_check->acid_base No carbon->acid_base recrystallize Recrystallization acid_base->recrystallize purity_check Check Purity > 99%? (HPLC, NMR) recrystallize->purity_check chromatography Column Chromatography purity_check->chromatography No final_product Pure Product (Dry under vacuum) purity_check->final_product Yes chromatography->recrystallize

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound? A: Pure this compound should be a white to off-white or pale yellow crystalline solid.[5] While the exact melting point is not widely reported, related structures like 6-methoxyquinoline-4-carboxylic acid melt with decomposition around 280°C.[11] It is crucial to determine the melting point of your purified sample; a sharp melting point is a good indicator of high purity.

Q2: What are the best analytical techniques to assess purity? A: A combination of methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a good starting point.[12][13][14] Purity should be reported as area percent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and identifying the presence of impurities. Integrating the proton signals can provide a semi-quantitative assessment of purity if the impurity structures are known.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

  • Melting Point: A narrow melting point range (e.g., < 2°C) is a strong qualitative indicator of purity.

Q3: How should I store the purified compound? A: Store the compound in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage. Carboxylic acids are generally stable, but taking these precautions prevents degradation.

Q4: Are there any specific safety precautions I should take? A: Always handle chemical compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system based on prior small-scale tests (see Troubleshooting Question 2). Let's assume ethanol is a suitable solvent.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a stir bar. Heat a beaker of ethanol on a hot plate. Add the hot ethanol to the flask in small portions while stirring until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by HPLC

This is a general guideline; specific parameters may need optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 239 nm and 254 nm.[14]

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in methanol or acetonitrile. Dilute as necessary.

The following diagram outlines the logical flow of identifying and resolving purity issues.

G cluster_0 Problem Identification cluster_1 Purification Strategy cluster_2 Verification Initial Crude Product Analysis (TLC, ¹H NMR) Impurity_Type Identify Impurity Type Initial->Impurity_Type Colored Colored Impurities Impurity_Type->Colored Color Polar Polar Impurities (e.g., starting acids) Impurity_Type->Polar High Polarity NonPolar Non-Polar Impurities (e.g., esters, byproducts) Impurity_Type->NonPolar Low Polarity Isomers Isomeric Impurities Impurity_Type->Isomers Similar Polarity Action_Carbon Use Activated Carbon Colored->Action_Carbon Action_AcidBase Acid-Base Extraction Polar->Action_AcidBase Action_Recryst Recrystallization NonPolar->Action_Recryst Action_Chroma Column Chromatography Isomers->Action_Chroma Final_Analysis Final Purity Check (HPLC, NMR, M.P.) Action_Carbon->Final_Analysis Action_AcidBase->Final_Analysis Action_Recryst->Final_Analysis Action_Chroma->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: Troubleshooting flowchart for enhancing product purity.

References

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E66, o2510. Available at: [Link]

  • Guenther, F., & Nuesslein, J. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S. Patent and Trademark Office.
  • MSN Laboratories Private Limited. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the. Defensive Publications Series. Available at: [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available at: [Link]

  • Sławiński, J., et al. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 69, 564-579. Available at: [Link]

  • Belfaitah, A., et al. (2009). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3179. Available at: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]-quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]

  • Wang, Z., & Ye, C. (2010). CN Patent No. 101781247B.
  • Watson, D. J., et al. (1995). U.S. Patent No. 5,387,713. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. PubChem Compound Database. Retrieved from: [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. Available at: [Link]

  • Slaninova, J., et al. (2017). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Monatshefte für Chemie - Chemical Monthly, 148, 1843-1849. Available at: [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2510. Available at: [Link]

  • Li, Y., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(2), 152-156. Available at: [Link]

  • Krasovskaya, N. V., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1493, 73-80. Available at: [Link]

  • Oka, H., et al. (2000). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 886(1-2), 107-114. Available at: [Link]

  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29281–29286. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from: [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from: [Link]

  • Gorniok, A., & Boryczka, S. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(1), 3-8. Available at: [Link]

  • European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF (EP 3426255 B1). Available at: [Link]

  • Boger, D. L., & Brotherton, C. E. (1984). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Journal of Heterocyclic Chemistry, 21(4), 1277-1279. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from: [Link]

  • International Institute for Science, Technology and Education (IISTE). (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from: [Link]

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  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from: [Link]

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Validation & Comparative

A Comparative Analysis of Quinoline Carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be pivotal in designing effective therapeutic agents. Quinoline carboxylic acids, a class of heterocyclic compounds, are no exception. The seemingly minor shift in the position of a carboxylic acid group on the quinoline scaffold can dramatically alter a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth comparative analysis of the key isomers of quinoline carboxylic acid, focusing on the 2-, 3-, 4-, and 8-isomers, to empower informed decisions in research and development.

Physicochemical Properties: The Foundation of Isomeric Differentiation

The position of the carboxylic acid group significantly influences the electronic distribution within the quinoline ring system, impacting properties such as acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A key differentiator among these isomers is their acidity. The pKa of the carboxylic acid group is influenced by the electron-withdrawing effect of the quinoline nitrogen. Proximity to this nitrogen generally increases acidity (lowers pKa).

Table 1: Comparative Physicochemical Properties of Quinoline Carboxylic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (carboxylic acid)
Quinoline-2-carboxylic acidC₁₀H₇NO₂173.17156[1]~1.8-2.2
Quinoline-3-carboxylic acidC₁₀H₇NO₂173.17273-275~4.7
Quinoline-4-carboxylic acidC₁₀H₇NO₂173.17274~4.9
Quinoline-8-carboxylic acidC₁₀H₇NO₂173.17183-185[2]~6.8

Note: pKa values can vary slightly depending on the experimental conditions. The values presented are approximate and collated from various sources for comparative purposes.

The pKa of quinoline itself is approximately 4.9, indicating the basicity of the nitrogen atom[3][4]. The presence of the acidic carboxylic acid group introduces a zwitterionic character, particularly for isomers where the two groups can interact intramolecularly.

Spectroscopic Fingerprints: Identifying the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide unique "fingerprints" for each isomer, allowing for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The position of the electron-withdrawing carboxylic acid group causes distinct downfield or upfield shifts for the protons and carbons of the quinoline ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, generally between 10-13 ppm[5].

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons of Quinoline Carboxylic Acid Isomers (in DMSO-d₆)

ProtonQuinoline-2-carboxylic acidQuinoline-3-carboxylic acid[6]Quinoline-4-carboxylic acid[4]Quinoline-8-carboxylic acid
H2 -~9.40 (s)9.10 (d)~8.9 (dd)
H3 ~8.43 (d)-~8.78 (d)~7.7 (dd)
H4 ~8.17 (d)~9.02 (s)-~8.5 (dd)
COOH Broad s~13.0 (br s)Broad sBroad s

Note: These are approximate values and can vary based on solvent and concentration. Data for some isomers is limited and values are estimated based on typical substituent effects.

Similarly, the ¹³C NMR spectra show characteristic shifts for the carbon atoms of the quinoline ring and the carboxyl carbon, which typically resonates between 165-185 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For quinoline carboxylic acids, the key vibrational bands are associated with the carboxylic acid group and the aromatic quinoline ring.

Key FTIR Absorption Bands:

  • O-H stretch (carboxylic acid): A very broad band, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretches.

  • C=O stretch (carboxylic acid): A strong, sharp band usually found between 1680-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of the quinoline ring.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H bends (aromatic ring): Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

The solid-state FTIR spectrum of quinoline-2-carboxylic acid suggests it can exist in both a neutral form and as a zwitterion.

Synthesis of Quinoline Carboxylic Acid Isomers

Several named reactions are employed for the synthesis of quinoline carboxylic acids, with the choice of method often dictated by the desired substitution pattern.

  • Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.

  • Pfitzinger Reaction: This method utilizes the reaction of isatin with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group to form substituted quinolines. While not directly producing the carboxylic acid, it can be a precursor route.

  • Combes Synthesis: This reaction involves the acid-catalyzed cyclization of the Schiff base formed between an aniline and a β-diketone to produce quinolines.

Analytical Separation: High-Performance Liquid Chromatography (HPLC)

The separation and quantification of quinoline carboxylic acid isomers are crucial for quality control and research purposes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for this purpose.

A general approach for the simultaneous separation of these isomers would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer with pH adjusted to be in the range of 2.5-4 to ensure the carboxylic acids are protonated) and an organic modifier like acetonitrile or methanol. The differing polarities of the isomers, influenced by the position of the carboxylic acid group, allow for their differential retention on the nonpolar stationary phase.

Experimental Protocol: General HPLC Method for Isomer Separation

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B (linear gradient)

    • 15-17 min: 80% B

    • 17-18 min: 80-10% B (linear gradient)

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the isomers).

This method serves as a starting point and may require optimization depending on the specific mixture of isomers and the HPLC system used.

Visualization of the HPLC Separation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column C18 Column Autosampler->Column Pump Pump (Gradient) Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the separation and analysis of quinoline carboxylic acid isomers using HPLC.

Biological Activity and Mechanism of Action: A Focus on Anticancer Properties

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The position of the carboxylic acid group can profoundly influence the interaction of these molecules with biological targets.

Several quinoline-based compounds have been investigated as anticancer agents, with one of the key mechanisms of action being the inhibition of topoisomerase enzymes. Topoisomerases are essential for resolving DNA topological problems during replication, transcription, and recombination. Inhibitors of these enzymes can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Mechanism of Topoisomerase I Inhibition by Quinoline Derivatives

Quinoline derivatives can act as topoisomerase I "poisons." They do not directly inhibit the enzyme's catalytic activity but rather stabilize the transient covalent complex formed between topoisomerase I and DNA (the "cleavable complex"). This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, initiating the apoptotic cascade.

Visualization of Topoisomerase I Inhibition Pathway

Topoisomerase_Inhibition cluster_dna DNA Replication & Transcription cluster_inhibition Inhibition by Quinoline Carboxylic Acid DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavage DNA Cleavage & Relaxation Top1->Cleavage Catalysis Religation DNA Re-ligation Cleavage->Religation Re-joining Complex Stabilized TopoI-DNA Cleavable Complex Cleavage->Complex Stabilization Religation->Complex Inhibition Quinoline Quinoline Derivative Quinoline->Complex Intercalation/ Binding ReplicationFork Replication Fork Collision Complex->ReplicationFork Encounter DSB Double-Strand Break ReplicationFork->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: The mechanism of topoisomerase I inhibition by quinoline derivatives, leading to apoptosis in cancer cells.

Conclusion

The isomeric position of the carboxylic acid group on the quinoline ring is a critical factor that governs the physicochemical, spectroscopic, and biological properties of these compounds. A thorough understanding of these differences is paramount for researchers in medicinal chemistry and drug development. This guide has provided a comparative framework for the 2-, 3-, 4-, and 8-isomers of quinoline carboxylic acid, offering valuable insights to aid in the design and development of novel therapeutic agents. Further investigation into the quantitative structure-activity relationships (QSAR) of these isomers will undoubtedly unveil more about their therapeutic potential.

References

  • mVOC 4.0. Quinoline.
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  • PubChem. 4-Quinolinecarboxylic acid. [Link]

  • PubChem. Quinoline-3-carboxylic acid. [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. Topoisomerase Inhibitors for Researchers. [Link]

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A Comparative Guide to the Synthesis of 2-Methoxyquinoline-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their wide range of biological activities. This guide provides an in-depth, comparative analysis of two distinct synthetic methodologies for obtaining 2-Methoxyquinoline-3-carboxylic acid, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present supporting data to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, appearing in a multitude of approved therapeutic agents. The specific functionalization at the 2- and 3-positions can significantly modulate the biological activity of these compounds. This compound serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. The ability to efficiently and reliably synthesize this compound is therefore of paramount importance. This guide will compare two viable synthetic routes, highlighting their respective strengths and weaknesses to inform your selection of the most appropriate method for your research needs.

Method 1: A Three-Step Approach via Vilsmeier-Haack Reaction and Nucleophilic Substitution

This widely utilized method offers a reliable and scalable route to the target compound, starting from readily available acetanilides. The synthesis proceeds through three key transformations: the formation of a 2-chloroquinoline-3-carbaldehyde intermediate, its subsequent oxidation to the corresponding carboxylic acid, and finally, a nucleophilic aromatic substitution to introduce the methoxy group.

Causality of Experimental Choices

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic systems. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ, which drives the formation of the quinoline ring system. The subsequent oxidation of the aldehyde to a carboxylic acid is a crucial step. While various oxidizing agents can be employed, a mild and efficient method is presented here. The final nucleophilic substitution of the 2-chloro group with a methoxy group is typically achieved using sodium methoxide in methanol. The higher reactivity of the 2-position on the quinoline ring towards nucleophilic attack makes this a favorable transformation.

Experimental Workflow Diagram

Method_1_Workflow Acetanilide Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Chloroaldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Chloroaldehyde Oxidation Oxidation Chloroaldehyde->Oxidation Chloroacid 2-Chloroquinoline-3-carboxylic acid Oxidation->Chloroacid Substitution Nucleophilic Substitution (NaOMe, MeOH) Chloroacid->Substitution FinalProduct This compound Substitution->FinalProduct

Caption: Workflow for the synthesis of this compound via Method 1.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

  • In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add the desired substituted acetanilide to the flask portion-wise.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain 2-chloroquinoline-3-carbaldehyde.

Step 2: Synthesis of 2-Chloroquinoline-3-carboxylic acid

  • Suspend 2-chloroquinoline-3-carbaldehyde in a mixture of a suitable solvent (e.g., aqueous acetone or acetic acid).

  • Add a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, portion-wise while monitoring the temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary, until the solution becomes colorless.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with water, and dry to yield 2-chloroquinoline-3-carboxylic acid.

Step 3: Synthesis of this compound

  • To a solution of sodium methoxide in dry methanol, add 2-chloroquinoline-3-carboxylic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Method 2: A Convergent Approach Utilizing the Gould-Jacobs Reaction

This alternative route offers a more convergent synthesis, building the quinoline core with the precursor to the carboxylic acid group already in place. The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent modification of the 4-position and hydrolysis of the ester and methylation of a likely hydroxy intermediate would be required. While this specific application to the target molecule is less documented, the principles of the Gould-Jacobs reaction provide a sound basis for a viable alternative.

Causality of Experimental Choices

The Gould-Jacobs reaction is a classic method for quinoline synthesis. The initial Michael-type addition of the aniline to the electron-deficient alkene of EMME is followed by the elimination of ethanol. The key step is the high-temperature thermal cyclization, which proceeds via an intramolecular electrophilic aromatic substitution. The resulting 4-hydroxyquinoline can then be converted to the 4-chloro derivative and subsequently reduced to the quinoline. The ester group at the 3-position can then be hydrolyzed to the carboxylic acid. This method's convergence lies in the simultaneous formation of the heterocyclic ring and the introduction of the carboxylate precursor.

Proposed Experimental Workflow Diagram

Method_2_Workflow Aniline Aniline Condensation Condensation Aniline->Condensation EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Diethyl anilinomethylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization HydroxyEster Ethyl 4-hydroxy-2-methoxyquinoline-3-carboxylate Cyclization->HydroxyEster Modification Functional Group Modifications HydroxyEster->Modification FinalProduct This compound Modification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound via Method 2.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-2-methoxyquinoline-3-carboxylate (via adapted Gould-Jacobs)

  • A mixture of the appropriately substituted aniline and diethyl ethoxymethylenemalonate (EMME) is heated at 140-150 °C for 2 hours.

  • The resulting intermediate, diethyl anilinomethylenemalonate, is added to a high-boiling solvent such as Dowtherm A.

  • The solution is heated to reflux (around 250 °C) for 15-30 minutes to effect cyclization.

  • Upon cooling, the product crystallizes and can be collected by filtration.

Step 2 & 3: Conversion to this compound

  • This would likely involve conversion of the 4-hydroxy group to a chloro group using a reagent like POCl₃, followed by reductive dehalogenation. The 2-methoxy group would need to be introduced, potentially from a methoxy-substituted aniline starting material or through a later-stage substitution. Finally, the ester would be hydrolyzed to the carboxylic acid. The specifics of these subsequent steps would require further experimental development.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Vilsmeier-Haack RouteMethod 2: Gould-Jacobs Route (Proposed)
Starting Materials Readily available acetanilides, POCl₃, DMFSubstituted anilines, diethyl ethoxymethylenemalonate
Number of Steps 3 distinct stepsPotentially 3-4 steps with modifications
Overall Yield Moderate to good (published yields vary)Expected to be moderate; requires optimization
Scalability Generally scalableScalability of high-temperature cyclization can be a challenge
Reaction Conditions Moderate temperatures for Vilsmeier-Haack and substitution; oxidation conditions varyHigh temperatures (up to 250 °C) required for cyclization
Versatility Well-established for a variety of substituted quinolinesTolerates a range of aniline substituents
Key Challenges Handling of POCl₃; potential for side reactions during oxidationHigh reaction temperatures; potential for regioisomer formation with substituted anilines

Characterization of this compound

Accurate characterization of the final product is crucial for ensuring its purity and confirming its identity. Below are the expected spectroscopic data for this compound.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a downfield signal for the carboxylic acid proton (which may be broad and is exchangeable with D₂O).[1]

  • ¹³C NMR: The carbon spectrum will display distinct signals for the quinoline ring carbons, with the carbonyl carbon of the carboxylic acid appearing in the downfield region (typically 165-185 ppm). The methoxy carbon will also have a characteristic chemical shift.[2]

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretching band (typically 2500-3300 cm⁻¹), and characteristic bands for the aromatic C-H and C=C bonds of the quinoline ring.[3]

Conclusion

Both the multi-step approach via the Vilsmeier-Haack reaction and the proposed convergent synthesis using an adapted Gould-Jacobs reaction present viable pathways to this compound.

Method 1 is a well-documented and reliable route, offering good scalability and versatility. The individual steps are generally high-yielding, though the handling of hazardous reagents like phosphorus oxychloride requires appropriate safety precautions.

Method 2 , while requiring further optimization for this specific target, offers the advantage of a more convergent approach. The high-temperature cyclization is a key challenge, but for certain applications, the ability to construct the core structure in a single step may be advantageous.

The choice between these methods will ultimately depend on the specific requirements of the research project, including the desired scale of synthesis, the availability of starting materials and equipment, and the tolerance for high-temperature reactions. It is our hope that this detailed comparison will serve as a valuable resource for researchers in the field, facilitating the efficient and successful synthesis of this important chemical intermediate.

References

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3539-3553.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Bhusare, S. R., Deokar, S. C., Nalwar, Y. S., & Pendalwar, S. S. (2025). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 9(2), 139-150.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Pharmacognosy Journal. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Methoxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document delves into the nuanced structure-activity relationships (SAR) of 2-methoxyquinoline-3-carboxylic acid analogs. Our focus will be on providing an in-depth comparison of their biological performance, substantiated by experimental data, to empower your research and development endeavors. We will explore the causal relationships behind experimental designs and present self-validating protocols, ensuring the information is not only accurate but also actionable in a laboratory setting.

Introduction: The Promising Scaffold of Quinoline Carboxylic Acids

Quinoline derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The quinoline core, a bicyclic aromatic heterocycle, serves as a versatile scaffold for the design of novel therapeutic agents. The introduction of a carboxylic acid moiety, particularly at the 3-position, and a methoxy group at the 2-position, creates a unique electronic and steric environment, making this compound a compelling starting point for analog development. These compounds have shown potential as inhibitors of various enzymes, including protein kinases, which are critical targets in oncology.[3]

This guide will systematically dissect the impact of structural modifications on the biological activity of this compound analogs, providing a comparative analysis to inform future drug design strategies.

Core Structure and Key Modification Points

The foundational structure of this compound provides several key positions for chemical modification to explore the structure-activity relationship. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring. Here, we compare the performance of various analogs based on available experimental data, primarily focusing on their kinase inhibitory activity.

Kinase Inhibitory Activity

Quinoline-based compounds have emerged as a significant class of kinase inhibitors.[3] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] Therefore, the development of potent and selective kinase inhibitors is a major focus in oncology drug discovery.

One study investigated a series of 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2, a constitutively active Ser/Thr protein kinase implicated in cancer.[5][6] While the direct 2-methoxy analog was not the primary focus, the study provides valuable insights into the SAR of related compounds. The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, with some compounds exhibiting IC50 values in the sub-micromolar range (0.65 to 18.2 μM).[5]

Compound Modification from Core Scaffold Target IC50 (µM) Reference
Analog A2-amino substitutionCK20.65 - 18.2[5]
Analog BTetrazolo-quinoline-4-carboxylic acidCK20.65 - 18.2[5]
P62-(4-acrylamidophenyl) substitutionSIRT37.2[7]

Table 1: Comparative Kinase Inhibitory Activity of Quinoline Carboxylic Acid Analogs.

The data suggests that modifications at the 2-position of the quinoline ring can significantly impact kinase inhibitory activity. The replacement of the methoxy group with an amino group or a more complex phenyl-containing substituent can lead to potent inhibitors. For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent SIRT3 inhibitors, with compound P6 showing an IC50 of 7.2 µM.[7]

Antimicrobial and Other Biological Activities

Beyond kinase inhibition, quinoline carboxylic acids have demonstrated a broad spectrum of biological activities. Studies on quinoline-2-carboxylic acid derivatives have shown promising antimicrobial properties against various bacterial and fungal strains.[1] These compounds, after conversion to Schiff bases and other derivatives, exhibited strong inhibitory activity, in some cases comparable to the antibiotic amoxicillin.[1]

Furthermore, derivatives of 2- and 3-hydroxyquinoline-4-carboxylic acids have been evaluated for their antioxidant activity.[8] This highlights the versatility of the quinoline scaffold and suggests that this compound analogs could be explored for a range of therapeutic applications by strategic structural modifications.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, we can deduce several key SAR trends for quinoline carboxylic acid analogs:

  • The 2-Position: The substituent at the 2-position is crucial for activity. While a methoxy group is a common starting point, its replacement with other functionalities like amino, phenyl, or substituted phenyl groups can significantly enhance potency against specific targets like protein kinases.[5][7]

  • The 3-Position: The carboxylic acid at the 3-position is often important for activity, potentially acting as a key binding motif.[9] Modifications to this group, such as conversion to amides or esters, should be carefully considered as they can alter the compound's binding properties and overall activity.

  • Aromatic Ring Substitutions: Substitutions on the benzene ring of the quinoline scaffold (positions 5, 6, 7, and 8) can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity and pharmacokinetic profile. For example, the introduction of methoxy groups at the 6- and 7-positions has been explored in the context of topoisomerase inhibitors.[10]

SAR_Logic cluster_0 Structural Modification cluster_1 Impact on Biological Activity Position_2 Position 2 (e.g., -OCH3 -> -NH2) Potency Potency (e.g., IC50) Position_2->Potency Selectivity Selectivity Position_2->Selectivity Position_3 Position 3 (-COOH derivatives) Position_3->Potency Aromatic_Ring Aromatic Ring (Substituents) Aromatic_Ring->Potency ADME Pharmacokinetics (ADME) Aromatic_Ring->ADME

Caption: Logical relationship between structural modifications and their biological impact.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs, based on established procedures.

General Synthesis of 2-Chloroquinoline-3-carboxylic Acids

A common synthetic route to access quinoline-3-carboxylic acid analogs involves the Vilsmeier-Haack reaction followed by oxidation.[6]

Step-by-Step Protocol:

  • Vilsmeier-Haack Reaction: Acetanilides are treated with an excess of the Vilsmeier complex (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehydes.[6]

    • Rationale: This reaction introduces the aldehyde and chloro functionalities at the 3 and 2 positions of the quinoline ring, respectively, which are key intermediates for further modifications.

  • Oxidation: The resulting 2-chloroquinoline-3-carbaldehydes are oxidized to the corresponding carboxylic acids using an oxidizing agent such as silver nitrate in an alkaline medium.[6]

    • Rationale: This step converts the aldehyde to the desired carboxylic acid, providing the core scaffold for further analog synthesis.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for evaluating the kinase inhibitory activity of the synthesized compounds.

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant human protein kinase (e.g., CK2, SIRT3), appropriate peptide substrate, ATP, assay buffer, and the test compounds.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay to quantify remaining ATP).

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Acetanilide Acetanilide Vilsmeier_Haack 2-Chloroquinoline-3-carbaldehyde Acetanilide->Vilsmeier_Haack POCl3, DMF Oxidation 2-Chloroquinoline-3-carboxylic Acid Vilsmeier_Haack->Oxidation AgNO3, NaOH Analogs Analogs Oxidation->Analogs Further Modifications Kinase_Assay_Prep Prepare Assay Plate Analogs->Kinase_Assay_Prep Serial Dilutions Incubation Incubation Kinase_Assay_Prep->Incubation Add Kinase, Substrate, ATP Detection Detection Incubation->Detection Measure Activity Data_Analysis Data_Analysis Detection->Data_Analysis Calculate IC50

Caption: A simplified workflow for the synthesis and biological evaluation of analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at key positions on the quinoline ring can lead to significant improvements in biological activity.

Future research in this area should focus on:

  • Systematic SAR exploration: A more comprehensive and systematic investigation of substitutions at all positions of the quinoline ring is warranted to build a more complete SAR model.

  • Target-specific optimization: Analogs should be optimized for potency and selectivity against specific, well-validated biological targets.

  • Pharmacokinetic profiling: Promising compounds should be subjected to in-depth pharmacokinetic studies to assess their drug-like properties.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile this compound scaffold.

References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2510. [Link]

  • (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • (N/A). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864387. [Link]

  • (2019). Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact. Kyoto University Research Information Repository. [Link]

  • (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Kumar, S., & Bawa, S. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 52(18), 5644-5654. [Link]

  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • (2023). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 353-370. [Link]

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A Comparative Benchmarking Guide to 2-Methoxyquinoline-3-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quinoline scaffold remains a privileged structure, consistently yielding compounds with potent and diverse pharmacological activities. Within this class, quinoline-3-carboxylic acids have emerged as a particularly promising chemotype. This guide provides a comprehensive performance benchmark of a key derivative, 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a compound featuring the core 2-methoxyquinoline-3-carboxylic acid motif.

This document will objectively compare its cytotoxic performance against other relevant quinoline-based anticancer agents, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental design and provide detailed, self-validating protocols for key assays, empowering researchers to contextualize these findings and guide their own drug discovery efforts.

Introduction to the Quinoline-3-Carboxylic Acid Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural cornerstone in a multitude of clinically approved drugs. Its derivatives have demonstrated a wide array of biological activities, including antimalarial, antibacterial, anti-inflammatory, and, most notably, anticancer effects.[1] The anticancer mechanisms of quinoline derivatives are multifaceted, ranging from the inhibition of protein kinases crucial for cancer cell signaling to the intercalation into DNA, thereby disrupting replication and transcription.[2]

The addition of a carboxylic acid at the 3-position of the quinoline ring has been shown to be a critical pharmacophore for enhancing anticancer selectivity and potency.[3] This guide focuses on a specific derivative of this compound to benchmark its performance and explore its potential within the broader context of quinoline-based drug discovery.

Comparative Performance Analysis: Cytotoxicity Benchmarking

To provide a clear and objective comparison, we will evaluate the in vitro cytotoxic activity of our primary compound of interest against other relevant quinoline derivatives. The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. All data presented is sourced from peer-reviewed studies utilizing the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.

Table 1: Comparative Cytotoxicity (IC50) of Quinoline Derivatives Against the MCF-7 Human Breast Cancer Cell Line

Compound IDCompound NameIC50 (µM)Reference
MQC-1 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid0.008 (1.73 ± 0.27 µg/mL converted to µM)[1]
QC-1 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid>82.9% growth reduction (exact IC50 not provided)[4]
QC-2 Thiophene derivative of quinoline-3-carboxamide (Compound 6b)5.069[5]
Doxorubicin (Standard Chemotherapy)Not specified in[1], used as a reference[1]

Analysis and Interpretation:

The data clearly indicates that MQC-1 , a derivative of this compound, exhibits exceptionally potent anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value in the nanomolar range.[1] This level of potency is significantly higher than that of the comparator quinoline-3-carboxamide derivative QC-2 .[5] While a direct IC50 value for QC-1 is not provided, the reported high percentage of growth reduction suggests it is also an active compound.[4] The remarkable activity of MQC-1 underscores the therapeutic potential of the this compound scaffold and highlights the importance of specific substitutions in optimizing anticancer efficacy.

The Underlying Science: Mechanism of Action

The potent anticancer activity of quinoline derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.[6] The quinoline scaffold can act as a competitive inhibitor at the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in cancer.[5]

The specific derivative MQC-1 contains multiple functional groups that could contribute to its high potency. The methoxy group, the carboxylic acid, and the extended cinnamoyl-like substituent all provide potential points of interaction with the target protein's active site, potentially through hydrogen bonding, hydrophobic interactions, and pi-stacking.

To visually represent a common mechanism of action for quinoline-based kinase inhibitors, the following diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 ATP RTK->P1 Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates and activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds and activates Quinoline 2-Methoxyquinoline-3- carboxylic acid derivative (Kinase Inhibitor) Quinoline->RTK Blocks ATP binding site P2 ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Quinoline Derivative.

Experimental Protocols for Performance Benchmarking

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. The following sections provide detailed methodologies for the key assays used in the evaluation of these anticancer agents.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow start Start step1 1. Seed cancer cells in a 96-well plate and incubate. start->step1 step2 2. Treat cells with varying concentrations of the quinoline compound. step1->step2 step3 3. Incubate for 48-72 hours. step2->step3 step4 4. Add MTT solution to each well and incubate for 2-4 hours. step3->step4 step5 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 6. Measure absorbance at 570 nm using a microplate reader. step5->step6 step7 7. Calculate cell viability and determine the IC50 value. step6->step7 end End step7->end

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

To directly assess the inhibitory effect of a compound on a specific kinase, an in vitro kinase assay is performed. This assay measures the ability of a compound to block the phosphorylation of a substrate by the kinase.

Experimental Workflow:

Kinase_Assay_Workflow start Start step1 1. Add kinase, substrate, and test compound to a microplate well. start->step1 step2 2. Initiate the reaction by adding ATP and MgCl2. step1->step2 step3 3. Incubate at 30°C for a defined period (e.g., 60 minutes). step2->step3 step4 4. Stop the reaction by adding a stop solution (e.g., EDTA). step3->step4 step5 5. Add detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed. step4->step5 step6 6. Measure the signal using a plate reader. step5->step6 step7 7. Calculate the percentage of kinase inhibition and determine the IC50. step6->step7 end End step7->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase (e.g., EGFR), the substrate (a peptide or protein), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2. The final concentration of ATP should be close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester the Mg2+ ions required for kinase activity.

  • Signal Detection: Add the detection reagents. The detection method can vary depending on the assay format (e.g., ADP-Glo™, HTRF®, AlphaScreen®). These methods typically generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (and thus kinase activity).

  • Signal Measurement: Read the plate using a suitable microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide has provided a comparative benchmark of a potent this compound derivative, MQC-1 , highlighting its superior anticancer activity against the MCF-7 breast cancer cell line. The quinoline-3-carboxylic acid scaffold, particularly when appropriately substituted, represents a highly promising avenue for the development of novel and effective anticancer therapeutics.

Future research should focus on elucidating the precise molecular targets of these potent derivatives and expanding the scope of their evaluation against a broader panel of cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in further optimizing the quinoline scaffold to enhance potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of reliable and comparable data to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Al-Warhi, T., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3321. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Russo, M., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 21(18), 6889. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]

  • Singh, H., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Augustine, B., & Kumar, P. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Research Journal of Pharmacy and Technology, 15(7), 3291-3296. [Link]

  • S. N., H., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. [Link]

  • El-Sayed, N. N. E., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 75, 206-220. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(16), 2977. [Link]

  • El-Sayed, M. A. A., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863391. [Link]

  • Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darujati, 5, e0220819. [Link]

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  • Al-Omair, M. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]

  • Szymański, J., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3125. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Methoxyquinoline-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply established principles of chemical safety by analyzing its structural components—the quinoline core and the carboxylic acid functional group—to build a robust and reliable safety protocol. This approach ensures that our procedures are grounded in a deep understanding of chemical causality, providing a self-validating system for laboratory safety.

Hazard Analysis: A Synthesis of Structure and Precaution

This compound is a quinoline derivative. The quinoline scaffold is known for potential toxicity, including carcinogenicity and mutagenicity, while carboxylic acids can be irritants to the skin and eyes.[1][2][3] A comprehensive understanding of these potential hazards is the logical cornerstone of our personal protective equipment (PPE) strategy. The hazards of structurally similar compounds, as detailed in their respective SDSs, provide the authoritative grounding for our operational plan.

Hazard CategoryPotential EffectRationale based on Structural AnalogsSource Documents
Acute Toxicity Harmful if swallowed or in contact with skin.[1][4][5]Quinoline and its derivatives are classified as acutely toxic.[1][6][1][4][5][6]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4][7][8][9]Both quinoline and carboxylic acid functional groups are associated with skin irritation.[1][3][7][8][9][1][3][4][7][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4][7][8][9]This is a common hazard for many organic chemicals, particularly aromatic carboxylic acids.[1][3][7][8][9][1][3][4][7][8][9]
Respiratory Irritation May cause respiratory irritation.[3][5][7]Handling the compound as a powder can generate dust, which may irritate the respiratory tract.[3][7][3][5][7]
Chronic Hazards Suspected of causing genetic defects and may cause cancer.[1]The parent compound, quinoline, is classified as a Category 1B carcinogen and Category 2 mutagen.[1][2][6] These potential hazards should be prudently assumed for its derivatives until proven otherwise.[1][2][6]

Core Directive: Personal Protective Equipment (PPE) Protocol

Given the potential hazards, a multi-layered PPE approach is essential. All handling of this compound must be conducted within a certified chemical fume hood.[1][4][6] The following PPE is mandatory for all personnel involved in the handling, transfer, or use of this compound.

Eye and Face Protection
  • Requirement: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full face shield worn over chemical splash goggles is mandated.

  • Causality: The carboxylic acid moiety and the general nature of organic compounds present a significant risk of serious eye irritation.[1][3][4][7][8][9] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine powders.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect against incidental contact and small splashes.

  • Gloves: Double-gloving with nitrile gloves is the recommended practice. Nitrile provides good resistance to a wide range of chemicals.[10][11]

    • Inner Glove: Tucked under the cuff of the lab coat.

    • Outer Glove: Pulled over the cuff of the lab coat.

  • Causality: Quinoline and its derivatives can be harmful in contact with skin.[1][4][5] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. Contaminated clothing must be removed immediately and washed before reuse.[9][12]

Respiratory Protection
  • For Weighing Solids: When handling the powdered form of the compound, a NIOSH-approved N95 respirator or higher is required to prevent the inhalation of fine dust particles.[13]

  • For Solutions with Volatile Solvents: If dissolving the compound in a volatile organic solvent, an air-purifying respirator with organic vapor cartridges may be necessary, depending on the scale and ventilation.[13]

  • Causality: The compound itself may cause respiratory irritation.[3][5][7] The primary engineering control is the chemical fume hood, but respiratory protection provides a crucial secondary defense, especially during activities that can generate aerosols or dust.

Operational Plan: PPE Workflow and Disposal

A disciplined, step-by-step approach to donning and doffing PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Eye/Face Protection don3->don4 don5 5. Outer Gloves (over cuffs) don4->don5 doff1 1. Outer Gloves (Peel off) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves (Last item) doff4->doff5 exit Exit Lab & Wash Hands enter Enter Lab

Caption: PPE Donning and Doffing Sequence.

PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatN95 Respirator (Mandatory)
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab CoatAs needed based on solvent
Running Reaction Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required in fume hood
Work-up & Purification Goggles & Face ShieldDouble Nitrile GlovesLab CoatAs needed based on solvent

Emergency Response and Disposal

Immediate Actions in Case of Exposure
  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][9]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3][12] If you feel unwell, call a poison center or doctor.[3][4]

  • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[1][4]

Disposal of Contaminated Materials

All materials that come into contact with this compound are to be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and used respirators must be placed in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: All solutions containing the compound must be disposed of in a labeled hazardous liquid waste container. Do not pour any waste down the drain.[2][13]

  • Disposal Protocol: It is imperative to consult your institution's environmental health and safety office for specific disposal guidelines, as regulations vary.[2][12][13]

This guide is built on a foundation of established chemical safety principles and data from structurally related compounds. By understanding the causality behind each procedural step, we build a deep, intrinsic trust in our safety systems. Always perform a risk assessment specific to your experimental conditions before beginning any work.

References

  • Quinoline Safety Data Sheet. Fisher Scientific.

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.

  • Quinoline Safety Data Sheet. Chemos GmbH & Co. KG.

  • Personal Protective Equipment (PPE). Appendix E. Types of Gloves and their Advantages and Disadvantages.

  • Quinoline-3-carboxylic acid Safety Data Sheet. Fisher Scientific.

  • 6-Methoxyquinoline-3-carboxylic acid Safety Data Sheet. Angene Chemical.

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Center for Biotechnology Information (PMC).

  • 6-Methoxy-quinoline-4-carboxylic acid Safety Data Sheet. Chemos GmbH & Co. KG.

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.

  • Quinoline SAFETY DATA SHEET. PENTA.

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.

  • Quinoline-4-carboxylic acid Safety Data Sheet. AK Scientific, Inc.

  • 6-Methoxyquinoline-4-carboxylic Acid SAFETY DATA SHEET. TCI Chemicals.

  • Quinoline-3-carboxylic acid SAFETY DATA SHEET. Fisher Scientific.

  • PPE Recommendations and Examples for Peracetic Acid. Enviro Tech Chemical Services.

  • Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. 3M.

  • 3-Methylquinoxaline-2-carboxylic Acid Safety Data Sheet. Cayman Chemical.

  • Personal Protective Equipment (PPE). CHEMM.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.